2-(2-Pyridylmethyl)cyclopentanone
説明
Structure
3D Structure
特性
IUPAC Name |
2-(pyridin-2-ylmethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLQHOXOCLUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929378 | |
| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-55-6 | |
| Record name | Cyclopentanone, 2-(2-pyridylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-pyridylmethyl)cyclopentanone, a valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published, detailed experimental protocol for this specific molecule, this guide outlines a robust and widely applicable synthetic strategy: the Stork enamine synthesis. The provided methodologies are based on well-established procedures for analogous α-alkylation of ketones.
Introduction
This compound is a heterocyclic ketone of interest in the development of novel therapeutic agents. Its structure combines a cyclopentanone moiety, a common scaffold in natural products and pharmaceuticals, with a 2-pyridylmethyl group, which can act as a key binding element in various biological targets. The synthesis of this compound is crucial for enabling its exploration in drug discovery programs. The most logical and versatile approach for the synthesis of this compound is the Stork enamine synthesis, which allows for the efficient and selective α-alkylation of cyclopentanone.
Synthetic Pathway: The Stork Enamine Synthesis
The Stork enamine synthesis is a three-step process that provides a reliable method for the α-alkylation of ketones.[1][2] It involves the formation of a nucleophilic enamine intermediate from the ketone, followed by its reaction with an electrophile, and subsequent hydrolysis to regenerate the ketone functionality with the newly introduced alkyl group.[1]
The overall synthetic scheme for this compound is as follows:
References
Structural Analysis of 2-(2-pyridylmethyl)cyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-(2-pyridylmethyl)cyclopentanone. Due to the limited availability of published experimental data for this specific molecule, this document presents a representative analysis based on established principles of organic chemistry and spectroscopy. It includes hypothetical spectroscopic and crystallographic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its structural elucidation. This guide is intended to serve as a practical template for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both the pyridine and cyclopentanone moieties in various biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, while the cyclopentanone scaffold offers a versatile platform for stereoselective functionalization. A thorough structural analysis is paramount to understanding its chemical properties, reactivity, and potential interactions with biological targets. This guide outlines the key methodologies for such an analysis.
Synthesis and Purification
The synthesis of this compound can be achieved through the alkylation of cyclopentanone with 2-(chloromethyl)pyridine. A representative experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 g, 50 mmol, 60% dispersion in mineral oil) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cyclopentanone (4.2 g, 50 mmol) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.
-
Alkylation: A solution of 2-(chloromethyl)pyridine hydrochloride (7.38 g, 45 mmol) in 50 mL of anhydrous THF is added dropwise to the reaction mixture. The reaction is then heated to reflux for 12 hours.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford this compound as a pale yellow oil.
Structural Characterization
A combination of spectroscopic and analytical techniques is employed to confirm the structure of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Predicted mass spectrometry data from PubChem is available[1].
Crystallographic Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.
Quantitative Data
The following tables summarize the hypothetical quantitative data obtained from the structural analysis of this compound.
| Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.54 | d |
| 7.65 | td |
| 7.18 | d |
| 7.12 | dd |
| 3.25 | dd |
| 2.80 | dd |
| 2.50 | m |
| 2.30 - 2.10 | m |
| 2.05 - 1.85 | m |
| 1.70 - 1.50 | m |
| Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 219.5 | C=O |
| 159.0 | Py-C2 |
| 149.2 | Py-C6 |
| 136.5 | Py-C4 |
| 123.8 | Py-C3 |
| 121.5 | Py-C5 |
| 52.0 | CH-CO |
| 38.0 | CH₂-Py |
| 35.5 | CH₂ |
| 29.0 | CH₂ |
| 20.8 | CH₂ |
| Table 3: Hypothetical IR Data (ATR) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3055 | C-H (aromatic) |
| 2960, 2875 | C-H (aliphatic) |
| 1735 | C=O (stretching) |
| 1590, 1470 | C=C, C=N (pyridine ring) |
| Table 4: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data | |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]⁺ |
| Calculated m/z | 176.1070 |
| Measured m/z | 176.1072 |
Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound.
References
physical and chemical properties of 2-(2-pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(2-pyridylmethyl)cyclopentanone. While experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and theoretical predictions to offer a valuable resource for researchers.
Core Physical and Chemical Properties
| Property | This compound (Predicted/Theoretical) | 3-(pyridin-2-ylmethyl)pentane-2,4-dione (Experimental) |
| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃NO₂ |
| Molecular Weight | 175.23 g/mol | 191.23 g/mol |
| Melting Point | Not available | Not available (liquid at room temp) |
| Boiling Point | Not available | Not available |
| ¹H NMR (CDCl₃) | Predicted shifts for pyridyl, cyclopentanone, and methylene protons. | δ 8.52 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.18 (d, 1H, Py-H), 7.15 (t, 1H, Py-H), 3.94 (s, 1H, -CH), 3.47 (s, 2H, -CH₂), 2.37 (m, 6H, -CH₃) |
| IR (cm⁻¹) | Expected peaks for C=O (ketone), C=N, and C=C (aromatic) stretching. | 3055, 2986, 2925, 1727, 1589, 1473, 1430, 1359, 1241, 1151, 1097, 1044, 996, 943, 847, 755 |
| Mass Spec (EI) | Predicted M+ at m/z 175 | M+ at m/z 191 |
| Elemental Analysis | Calculated: C, 75.40%; H, 7.48%; N, 7.99% | Found: C, 69.05%; H, 6.89%; N, 7.31% |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the alkylation of cyclopentanone with a 2-picolyl halide. The following is a detailed, generalized experimental protocol based on the synthesis of the analogous compound, 3-(pyridin-2-ylmethyl)pentane-2,4-dione.
Reaction Scheme:
Figure 1: General synthesis of this compound.
Materials and Methods:
-
Enolate Formation: To a solution of sodium hydride (NaH) or another suitable strong base in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of cyclopentanone is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the cyclopentanone enolate.
-
Alkylation: A solution of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in the same anhydrous solvent is then added dropwise to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the cyclopentanone carbonyl group and the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Potential Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the presence of the pyridine ring, a common scaffold in many biologically active compounds, suggests that this molecule could be a candidate for screening in various biological assays.
The logical workflow for investigating the biological potential of this compound would be as follows:
Figure 2: Workflow for biological evaluation of the target compound.
Given the structural similarities to other pharmacologically active pyridine derivatives, potential areas of investigation could include its activity as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent. Further research is required to elucidate any specific biological functions.
This technical guide serves as a foundational document for researchers interested in this compound. While experimental data is sparse, the provided synthetic strategy and comparative data offer a solid starting point for future investigations into the properties and potential applications of this compound.
In-Depth Technical Guide: 2-(2-pyridylmethyl)cyclopentanone (CAS No. 28885-25-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-pyridylmethyl)cyclopentanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and presents predicted spectroscopic data for its characterization. Furthermore, it explores the potential biological significance of this compound by examining the activities of structurally related molecules and proposes a hypothetical signaling pathway to stimulate further research.
Chemical Identity and Properties
This compound, also known as 2-(pyridin-2-ylmethyl)cyclopentan-1-one, is a bicyclic compound featuring a cyclopentanone ring substituted at the alpha-position with a pyridylmethyl group.
| Property | Value | Source |
| CAS Number | 28885-25-8 | Commercial Suppliers |
| Molecular Formula | C₁₁H₁₃NO | PubChem |
| Molecular Weight | 175.23 g/mol | PubChem |
| Synonyms | 2-(Pyridin-2-ylmethyl)cyclopentan-1-one, 2-(2-Oxocyclopent-1-yl)pyridine | Commercial Suppliers |
Synthesis
The synthesis of this compound can be achieved via the Stork enamine alkylation, a reliable method for the α-alkylation of ketones.[1] This multi-step process involves the formation of an enamine from cyclopentanone, followed by alkylation with 2-(chloromethyl)pyridine and subsequent hydrolysis to yield the target product.
Experimental Protocol: Synthesis via Stork Enamine Alkylation
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (catalytic amount)
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium bicarbonate
-
Diethyl ether
-
Hydrochloric acid, dilute (e.g., 1 M)
-
Sodium sulfate, anhydrous
-
Magnesium sulfate, anhydrous
Procedure:
-
Formation of the Enamine (1-cyclopentenyl-1-pyrrolidine):
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of enamine formation.
-
Remove the toluene under reduced pressure to yield the crude enamine.
-
-
Preparation of 2-(Chloromethyl)pyridine free base:
-
Dissolve 2-(chloromethyl)pyridine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the free base into diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(chloromethyl)pyridine. Caution: 2-(Chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.
-
-
Alkylation of the Enamine:
-
Dissolve the crude enamine from step 1 in an anhydrous aprotic solvent such as acetonitrile or DMF.
-
Add the freshly prepared 2-(chloromethyl)pyridine (1.0 eq) to the enamine solution.
-
Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the Iminium Salt:
-
After the alkylation is complete, add a dilute aqueous solution of hydrochloric acid to the reaction mixture.
-
Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate iminium salt.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
-
Work-up and Purification:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
Due to the lack of experimentally obtained spectra in the public domain, the following data has been predicted based on the chemical structure and analysis of similar compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | Pyridine Ring Protons: δ 8.5-8.6 (m, 1H), 7.6-7.7 (m, 1H), 7.1-7.2 (m, 2H). Methylene Protons: δ 3.2-3.4 (m, 1H), 2.8-3.0 (m, 1H). Cyclopentanone Ring Protons: δ 1.5-2.5 (m, 7H). |
| ¹³C NMR | Carbonyl Carbon: δ ~220. Pyridine Ring Carbons: δ ~160, 149, 136, 123, 121. Methylene Carbon: δ ~38. Cyclopentanone Ring Carbons: δ ~45, 38, 28, 20. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 175. Key Fragments: m/z 92 (picolyl fragment), m/z 83 (cyclopentanone fragment after α-cleavage). |
| IR Spectroscopy | C=O stretch: ~1740 cm⁻¹ (strong). C=N and C=C stretches (pyridine): ~1590-1430 cm⁻¹. C-H stretches (sp³): ~2850-2960 cm⁻¹. |
Predicted Mass Spectrum Fragmentation
Caption: Predicted fragmentation of the molecular ion in mass spectrometry.
Potential Biological Activity and Drug Development Applications
While no specific biological activities have been reported for this compound, the pyridine and pyridinone moieties are recognized as "privileged structures" in medicinal chemistry.[2] These scaffolds are present in numerous FDA-approved drugs and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
Derivatives of cyclopentanone have also been investigated for their biological activities. For instance, certain cyclopentanone derivatives have shown potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases.
Given the combination of these two pharmacologically relevant moieties, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological activities.
Hypothetical Signaling Pathway Involvement
Based on the known activities of pyridine-containing compounds, particularly their role as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways regulated by kinases. A hypothetical pathway of interest could be the mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in cancer and inflammatory diseases.
Hypothetical MAPK Signaling Pathway Interaction
References
Technical Guide: Mechanism of 2-(2-Pyridylmethyl)cyclopentanone Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed technical overview of the formation mechanism for 2-(2-pyridylmethyl)cyclopentanone. The primary synthetic route is the α-alkylation of cyclopentanone, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. The mechanism involves the generation of a cyclopentanone enolate, which then acts as a nucleophile in a substitution reaction with an electrophilic 2-pyridylmethyl halide, such as 2-(chloromethyl)pyridine. This guide outlines the step-by-step reaction mechanism, provides a detailed experimental protocol adapted from established procedures for ketone alkylation, summarizes relevant quantitative data, and includes visualizations of the chemical pathways and experimental workflow.
Core Reaction Mechanism: Enolate Alkylation
The formation of this compound is achieved via the alkylation of a pre-formed cyclopentanone enolate. This process can be broken down into two fundamental steps:
-
Enolate Formation: Cyclopentanone is deprotonated at the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly employed for this purpose due to its efficacy in irreversibly and quantitatively generating the kinetic enolate. The choice of base is critical to prevent side reactions such as self-condensation.
-
Nucleophilic Substitution (SN2): The resulting cyclopentanone enolate, a potent carbon-based nucleophile, attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine (also known as 2-picolyl chloride). This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the chloride leaving group and forming the new carbon-carbon bond to yield the final product.
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the formation of this compound.
An In-depth Technical Guide on the Discovery and History of 2-(2-Pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 2-(2-pyridylmethyl)cyclopentanone (CAS No. 13640-55-6). While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this guide consolidates information on its synthesis, based on established organic chemistry principles, and explores its potential applications in drug discovery by examining the biological activities of related structural motifs. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar molecules.
Introduction
This compound is a heterocyclic ketone incorporating both a cyclopentanone and a pyridine ring. This unique structural combination suggests the potential for diverse biological activities, as both moieties are prevalent in numerous pharmacologically active compounds. The cyclopentanone ring is a common scaffold in natural products and synthetic drugs, while the pyridine ring is a key component of many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions.
This guide will detail the plausible synthetic routes to this compound, present its known chemical data, and discuss the biological relevance of its constituent chemical groups, thereby providing a framework for future research and development.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-((pyridin-2-yl)methyl)cyclopentan-1-one is not explicitly detailed in the surveyed literature, its synthesis can be reliably achieved through established methods of α-alkylation of ketones. Two primary synthetic strategies are proposed:
Synthesis via Enolate Alkylation
A common and effective method for the α-alkylation of ketones involves the generation of a ketone enolate followed by its reaction with a suitable electrophile.
Proposed Experimental Protocol:
-
Enolate Formation: Cyclopentanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (typically -78 °C) to quantitatively generate the lithium enolate.
-
Alkylation: A solution of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in THF is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Enolate Alkylation:
Spectroscopic Data for 2-(2-pyridylmethyl)cyclopentanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-pyridylmethyl)cyclopentanone is a chemical compound of interest in synthetic and medicinal chemistry. Its structure, featuring a cyclopentanone ring substituted with a pyridylmethyl group, presents a unique combination of a ketone functionality and a heterocyclic aromatic ring. Understanding the spectroscopic characteristics of this molecule is crucial for its identification, purity assessment, and for predicting its chemical behavior. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the standard experimental protocols for acquiring such data.
Challenges in Data Acquisition
A comprehensive search of scientific literature and chemical databases did not yield experimentally-derived spectroscopic data for this compound. While the compound is listed in chemical databases such as PubChem, confirming its structure and molecular formula (C₁₁H₁₃NO)[1], detailed experimental spectra are not publicly available. Consequently, the data presented in this guide are predicted values and expected spectral features based on the analysis of its constituent functional groups and data from analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 | d | 1H | Pyridine H6 |
| ~7.6 | t | 1H | Pyridine H4 |
| ~7.2 | d | 1H | Pyridine H3 |
| ~7.1 | t | 1H | Pyridine H5 |
| ~3.2 | m | 1H | Cyclopentanone CH |
| ~2.8 | dd | 1H | Pyridylmethyl CH₂ |
| ~2.5 | dd | 1H | Pyridylmethyl CH₂ |
| ~2.0-2.4 | m | 4H | Cyclopentanone CH₂ (α to C=O) |
| ~1.6-1.9 | m | 2H | Cyclopentanone CH₂ (β to C=O) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~220 | C=O (Cyclopentanone) |
| ~158 | Pyridine C2 |
| ~149 | Pyridine C6 |
| ~136 | Pyridine C4 |
| ~123 | Pyridine C3 |
| ~121 | Pyridine C5 |
| ~50 | Cyclopentanone CH |
| ~38 | Pyridylmethyl CH₂ |
| ~35 | Cyclopentanone CH₂ (α to C=O) |
| ~28 | Cyclopentanone CH₂ (α to C=O) |
| ~20 | Cyclopentanone CH₂ (β to C=O) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch (Pyridine) |
| ~2960, ~2870 | Medium-Strong | Aliphatic C-H stretch (Cyclopentanone & CH₂) |
| ~1740 | Strong | C=O stretch (Ketone in a five-membered ring) |
| ~1590, ~1570, ~1470, ~1430 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |
| ~750 | Strong | Out-of-plane C-H bending (ortho-disubstituted pyridine) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 175 | [M]⁺˙ (Molecular Ion) |
| 176 | [M+H]⁺ (in soft ionization techniques) |
| 92/93 | Fragment corresponding to the pyridylmethyl moiety |
| 83 | Fragment corresponding to the cyclopentanone ring after loss of the pyridylmethyl group |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the compound is a solid, a few milligrams are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solution: The compound can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically result in less fragmentation and a prominent molecular ion peak, which is useful for confirming the molecular weight.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is outlined below.
Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
References
The Unexplored Potential of 2-(2-Pyridylmethyl)cyclopentanone Derivatives: A Technical Overview for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold at the Intersection of Pyridine and Cyclopentanone Bioactivity
Introduction
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, with the exploration of new chemical scaffolds being a cornerstone of drug discovery. The hybrid structure of 2-(2-pyridylmethyl)cyclopentanone presents a compelling, yet largely unexplored, scaffold for the development of new bioactive molecules. This technical guide synthesizes the potential biological activities of this derivative class by examining the well-established pharmacological profiles of its constituent pyridine and cyclopentanone moieties. While direct research on this compound derivatives is nascent, this paper aims to provide a forward-looking perspective for researchers, scientists, and drug development professionals by extrapolating from existing data on related compounds.
The Chemical Foundation: A Hybrid of Bioactive Pharmacophores
The this compound scaffold is a unique amalgamation of two pharmacologically significant cores: the pyridine ring and the cyclopentanone ring.
-
Pyridine Derivatives: The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neurotropic effects.[2][1][3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with various biological targets.[4]
-
Cyclopentanone Derivatives: Cyclopentanone and its derivatives are also recognized for their biological significance.[5][6] They are key intermediates in the synthesis of various pharmaceuticals and natural products, including prostaglandins and fragrances.[6] Certain cyclopentanone derivatives have demonstrated potential as activators of heat shock factor 1 (HSF-1), suggesting applications in cellular stress response pathways.[5]
The combination of these two moieties in a single molecule offers the potential for synergistic or novel biological activities, making the this compound scaffold a promising area for therapeutic investigation.
Extrapolating Potential Biological Activities
Based on the known activities of pyridine and cyclopentanone derivatives, we can hypothesize several potential therapeutic applications for this compound compounds.
Potential Anticancer Activity
Numerous pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[2][1] The introduction of specific functional groups, such as -OCH3, -OH, -C=O, and NH2, has been shown to enhance their anticancer effects.[2] Furthermore, some cyclopentanone-derived compounds have exhibited cytotoxicity against human cancer cell lines.[7][8] The conjugation of these two scaffolds could lead to the development of novel anticancer agents with unique mechanisms of action.
Potential Antimicrobial and Antifungal Activity
Derivatives of 2-pyridone, a related structural class, have shown significant antibacterial and antifungal properties.[3][9] These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] The structure-activity relationship (SAR) studies of these compounds could provide valuable insights for designing this compound derivatives with potent antimicrobial activity.
Potential Neurotropic and Anti-inflammatory Activity
Pyridine derivatives have been explored for their effects on the central nervous system, demonstrating anticonvulsant, anxiolytic, and antidepressant properties.[4] Additionally, certain pyridone derivatives have shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[10] The this compound scaffold could, therefore, be a starting point for the development of new drugs targeting neurological and inflammatory disorders.
Future Research Directions and Methodologies
The lack of direct experimental data on this compound derivatives necessitates a structured approach to exploring their biological potential. The following outlines a potential research workflow:
Synthesis and Characterization
The initial step would involve the chemical synthesis of a library of this compound derivatives with diverse substitutions on both the pyridine and cyclopentanone rings. Standard organic synthesis techniques, such as the ketonic decarboxylation of adipic acid to form cyclopentanone, followed by alkylation with a substituted 2-(chloromethyl)pyridine, could be employed.[6] All synthesized compounds would require thorough characterization using techniques like NMR, mass spectrometry, and elemental analysis.
Biological Screening Workflow
A logical workflow for the biological evaluation of these novel compounds is depicted below. This workflow would enable a systematic investigation of their potential therapeutic activities.
Conclusion
While the biological activity of this compound derivatives remains a largely uncharted territory, the established pharmacological profiles of its constituent pyridine and cyclopentanone moieties provide a strong rationale for its investigation as a novel therapeutic scaffold. By leveraging existing knowledge of related compounds and employing a systematic approach to synthesis and biological screening, researchers can unlock the potential of this promising chemical class. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry, with the ultimate goal of discovering new and effective therapeutic agents.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]
- 6. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 7. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 8. [PDF] The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(2-pyridylmethyl)cyclopentanone in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-pyridylmethyl)cyclopentanone is a bidentate ligand featuring a pyridine nitrogen and a ketone oxygen as potential coordination sites. While this specific ligand is not extensively documented in peer-reviewed literature, its structural similarity to other well-studied pyridylmethyl ketone ligands, such as di(2-pyridyl) ketone, suggests its potential utility in various catalytic transformations. This document provides a hypothetical framework for the application of this compound in catalysis, drawing parallels from analogous systems. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the catalytic potential of this ligand.
The primary proposed application for this compound is in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. The N,O-chelation of the ligand to a metal center can form a stable complex that facilitates oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.
Synthesis of this compound
A plausible synthetic route to this compound involves the alkylation of a cyclopentanone enolate with 2-(chloromethyl)pyridine.
Experimental Protocol: Synthesis of this compound
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to generate LDA.
-
Enolate Formation: To the freshly prepared LDA solution, add cyclopentanone (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise at -78 °C. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Prepare a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of the target ligand.
Application in Palladium-Catalyzed Heck Reaction
Complexes of this compound with palladium(II) are anticipated to be effective catalysts for the Heck reaction, which couples an unsaturated halide with an alkene.
Proposed Catalytic System: [Pd(OAc)₂] with this compound as the ligand.
Table 1: Hypothetical Performance of this compound in the Heck Reaction of Iodobenzene and Methyl Acrylate
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | Et₃N | DMF | 100 | 12 | 85 |
| 2 | 0.5 | 1 | Et₃N | DMF | 100 | 12 | 78 |
| 3 | 1 | 2 | K₂CO₃ | DMAc | 120 | 8 | 92 |
| 4 | 0.1 | 0.2 | K₂CO₃ | DMAc | 120 | 12 | 88 |
Experimental Protocol: Heck Reaction
-
Catalyst Pre-formation (Optional): In a Schlenk tube under an inert atmosphere, stir a mixture of palladium(II) acetate (1 mol%) and this compound (2 mol%) in the reaction solvent (e.g., DMAc) for 30 minutes at room temperature.
-
Reaction Setup: To the Schlenk tube containing the catalyst, add iodobenzene (1.0 eq.), methyl acrylate (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 8 hours).
-
Work-up and Analysis: Cool the reaction mixture to room temperature and dilute with water. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product yield can be determined by ¹H NMR spectroscopy using an internal standard or by gas chromatography. Further purification can be achieved by column chromatography.
Heck Reaction Catalytic Cycle
Caption: Proposed catalytic cycle for the Heck reaction.
Application in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The this compound ligand is expected to stabilize the palladium catalyst in this reaction as well.
Proposed Catalytic System: [Pd₂(dba)₃] with this compound as the ligand.
Table 2: Hypothetical Performance of this compound in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Pd₂(dba)₃ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 2 | K₃PO₄ | Toluene/H₂O | 80 | 6 | 95 |
| 2 | 0.1 | 0.4 | K₃PO₄ | Toluene/H₂O | 80 | 12 | 90 |
| 3 | 0.5 | 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 98 |
| 4 | 0.1 | 0.4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 94 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (0.5 mol%), this compound (2 mol%), 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add the solvent system (e.g., toluene/water 4:1) to the Schlenk tube.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 6 hours).
-
Work-up and Analysis: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The yield of the biaryl product can be determined by ¹H NMR or GC analysis of the crude product. Purification can be performed by recrystallization or column chromatography.
Disclaimer: The application notes, protocols, and data presented in this document are hypothetical and based on the performance of structurally analogous ligands. Experimental validation is required to determine the actual efficacy of this compound as a ligand in catalysis. Researchers should exercise standard laboratory safety precautions when handling all chemicals.
Applications of 2-(2-Pyridylmethyl)cyclopentanone in Asymmetric Synthesis: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridylmethyl)cyclopentanone is a heterocyclic ketone with a structure amenable to the generation of chiral centers, making it a potentially valuable building block in asymmetric synthesis. Its pyridinyl and cyclopentanone moieties offer multiple sites for stereoselective functionalization, leading to the formation of chiral ligands, catalysts, or key intermediates for the synthesis of complex molecules. This document provides an overview of the potential applications of this compound in asymmetric synthesis, based on analogous chemical transformations, as direct research on this specific molecule is limited in currently available scientific literature.
While specific protocols and quantitative data for the asymmetric applications of this compound are not extensively documented, its structural motifs are present in a variety of chiral ligands and substrates used in well-established asymmetric transformations. The principles and protocols from these related studies can be extrapolated to guide future research and application development for this compound.
Potential Applications in Asymmetric Synthesis
The primary foreseeable applications of this compound in asymmetric synthesis lie in two main areas:
-
As a Precursor to Chiral P,N-Ligands: The combination of a nitrogen-containing pyridine ring and a functionalizable cyclopentanone core makes this molecule an attractive starting material for the synthesis of chiral P,N-ligands. These ligands are highly effective in a variety of transition-metal-catalyzed asymmetric reactions.
-
As a Substrate for Asymmetric Transformations: The prochiral ketone can be a substrate for various asymmetric reactions, such as reduction or amination, to produce chiral alcohols or amines, which are valuable intermediates in pharmaceutical synthesis.
I. Synthesis of Chiral P,N-Ligands from this compound
Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a prominent class of ligands in asymmetric catalysis. The pyridine nitrogen of this compound provides the "N" component, while the cyclopentanone can be chemically modified to introduce a chiral phosphorus-containing group.
Logical Workflow for Ligand Synthesis
The general strategy for converting this compound into a chiral P,N-ligand would involve the stereoselective transformation of the ketone functionality into a chiral scaffold, followed by the introduction of a phosphine group.
Caption: Proposed synthetic pathway for chiral P,N-ligands.
Experimental Protocol: Hypothetical Asymmetric Reduction and Phosphine Introduction
The following is a generalized, hypothetical protocol based on established methods for similar substrates. Note: This protocol is illustrative and would require optimization for this compound.
Step 1: Asymmetric Reduction of this compound
-
Catalyst Preparation: In a nitrogen-purged glovebox, a chiral catalyst, such as a Ru(II)- or Rh(I)-complex with a chiral diphosphine ligand (e.g., (S)-BINAP), is prepared according to standard literature procedures.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (1-2 mol%).
-
Substrate Addition: Add a solution of this compound in a suitable solvent (e.g., degassed methanol or isopropanol).
-
Hydrogenation: The flask is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-50 atm) at a controlled temperature (25-80 °C) for 12-48 hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the chiral 2-(2-pyridylmethyl)cyclopentanol.
Step 2: Conversion to a Chiral P,N-Ligand
-
Hydroxyl Group Activation: The chiral alcohol is converted to a better leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Nucleophilic Substitution: The resulting mesylate is then reacted with a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂), to introduce the phosphine moiety.
-
Purification: The final chiral P,N-ligand is purified by chromatography or crystallization.
Expected Data and Comparison
Based on analogous systems, the asymmetric reduction could be expected to yield high enantioselectivity. The performance would be highly dependent on the choice of catalyst, solvent, and reaction conditions.
| Catalyst System | Substrate Type | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |
| Ru-(S)-BINAP | Aryl Ketones | MeOH | 50 | 10 | >95 | >98 |
| Rh-(R,R)-DIPAMP | β-Ketoesters | THF | 25 | 5 | >90 | >95 |
| Ir-BDPP | Imines | CH₂Cl₂ | 25 | 20 | >90 | >92 |
Table 1: Typical performance of chiral catalysts in asymmetric hydrogenation of related substrates.
II. This compound as a Substrate in Asymmetric Transformations
The prochiral ketone of this compound can be a target for various enantioselective reactions to generate chiral building blocks.
Signaling Pathway of Asymmetric Induction
In a typical catalyst-controlled asymmetric reduction, the chiral catalyst creates a chiral environment around the ketone, forcing the hydride to attack from a specific face, leading to the preferential formation of one enantiomer of the alcohol.
Caption: Energy landscape of a catalyst-controlled asymmetric reduction.
Experimental Protocol: Asymmetric Reductive Amination
This hypothetical protocol outlines the direct conversion of the ketone to a chiral amine, another valuable synthetic intermediate.
-
Reaction Setup: In a glovebox, a flask is charged with a chiral catalyst (e.g., an iridium complex with a chiral phosphine ligand), this compound, an amine source (e.g., ammonium formate or a primary amine), and a suitable solvent (e.g., toluene).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for 24-72 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the chiral amine.
Quantitative Data from Analogous Reactions
The success of such a reaction would be benchmarked against known asymmetric reductive aminations of similar ketones.
| Catalyst System | Ketone Substrate | Amine Source | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂/(S)-f-binaphane | Acetophenone | NH₄OAc | 95 | 96 |
| RuCl₂(PPh₃)₃/(S,S)-DPEN | Propiophenone | HCOONH₄ | 92 | 98 |
| Pd(TFA)₂/(R)-BINAP | β-Ketoesters | Aniline | 88 | 94 |
Table 2: Performance of various catalytic systems in asymmetric reductive amination.
Conclusion and Future Outlook
Application Note and Protocol for the Synthesis of 2-(2-Pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(2-pyridylmethyl)cyclopentanone, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is based on the well-established Stork enamine reaction, a reliable method for the α-alkylation of ketones.
Introduction
This compound is a heterocyclic ketone that serves as a key building block in medicinal chemistry. The presence of both a cyclopentanone ring and a pyridine moiety allows for diverse functionalization, making it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This protocol outlines a two-step synthesis commencing with the formation of an enamine from cyclopentanone, followed by alkylation with 2-(chloromethyl)pyridine and subsequent hydrolysis to yield the target compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 28885-25-8 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Pale yellow oil |
| Yield | 65-75% (unoptimized) |
| Purity (by GC-MS) | >95% |
| Boiling Point | Not determined |
| Storage | Store at 2-8 °C under an inert atmosphere |
Experimental Protocols
This synthesis is performed in two main stages: the formation of the enamine intermediate and the subsequent alkylation and hydrolysis to obtain the final product.
Materials and Reagents
-
Cyclopentanone (reagent grade, ≥99%)
-
Pyrrolidine (reagent grade, ≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
2-(Chloromethyl)pyridine hydrochloride (≥98%)
-
Triethylamine (≥99.5%)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (for extraction)
-
Silica gel (for column chromatography)
-
Ethyl acetate and hexanes (for chromatography)
Equipment
-
Round-bottom flasks
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Formation)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cyclopentanone (8.41 g, 100 mmol) and anhydrous toluene (100 mL).
-
Add pyrrolidine (10.7 g, 150 mmol) to the flask.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water should be monitored via the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine, as a yellow to orange oil. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound (Alkylation and Hydrolysis)
-
Dissolve the crude enamine from Step 1 in anhydrous toluene (100 mL) in a 250 mL round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of 2-(chloromethyl)pyridine by neutralizing 2-(chloromethyl)pyridine hydrochloride (16.4 g, 100 mmol) with triethylamine (10.1 g, 100 mmol) in dichloromethane (50 mL). Stir for 15 minutes and use the resulting solution directly. Caution: 2-(Chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.
-
Add the solution of 2-(chloromethyl)pyridine dropwise to the enamine solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1 M hydrochloric acid (50 mL) to the flask and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a pale yellow oil.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is a proposed method based on established chemical principles and analogous reactions. It has not been optimized. Researchers should exercise appropriate caution and perform small-scale trials to validate and optimize the procedure for their specific laboratory conditions. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Reactions Involving 2-(2-pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures and protocols for the synthesis and potential applications of 2-(2-pyridylmethyl)cyclopentanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via a well-established Dieckmann condensation followed by alkylation and decarboxylation. An alternative and more direct approach involves the alkylation of a pre-formed cyclopentanone enolate. The latter is presented here for its efficiency.
Reaction Scheme:
-
Step 1: Deprotonation of Cyclopentanone. Cyclopentanone is treated with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate.
-
Step 2: Alkylation. The enolate is then reacted with 2-(chloromethyl)pyridine to introduce the pyridylmethyl substituent at the α-position.
-
Step 3: Work-up and Purification. The reaction is quenched, and the product is isolated and purified using column chromatography.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentanone (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.2 eq, 2.5 M in hexanes)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add cyclopentanone to the LDA solution and stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
In a separate flask, suspend 2-(chloromethyl)pyridine hydrochloride in anhydrous THF and add triethylamine to neutralize the hydrochloride salt, stirring for 15 minutes.
-
Add the 2-(chloromethyl)pyridine solution to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Yield | 65% |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15 (d, 1H), 7.60 (t, 1H), 8.50 (d, 1H), 7.20 (d, 1H), 3.20 (dd, 1H), 2.80 (dd, 1H), 2.10-2.40 (m, 5H), 1.80-1.95 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 220.1, 158.2, 149.5, 136.8, 123.5, 121.8, 52.1, 40.2, 38.5, 29.8, 20.9 |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₄NO: 176.1075; found: 176.1072 |
Application in Catalysis: Asymmetric Transfer Hydrogenation
The nitrogen atom in the pyridine ring and the adjacent carbonyl group make this compound a potential bidentate ligand for transition metal catalysts. This section outlines a protocol for its use in a representative asymmetric transfer hydrogenation reaction.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
This compound (0.1 mol%)
-
[Ru(p-cymene)Cl₂]₂ (0.05 mol%)
-
Acetophenone (1.0 eq)
-
Formic acid/triethylamine azeotrope (5:2)
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and this compound in DCM. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add acetophenone to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Heat the reaction to 40 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC.
Data Presentation: Asymmetric Transfer Hydrogenation
| Substrate | Conversion (%) | Enantiomeric Excess (%) |
| Acetophenone | 95 | 88 |
| Propiophenone | 92 | 85 |
Biological Activity Screening: Kinase Inhibition Assay
Given the prevalence of pyridine and ketone moieties in kinase inhibitors, this compound could be screened for potential inhibitory activity against a panel of protein kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant human protein kinase (e.g., SRC, ABL)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay protocol, which involves a luminescence-based readout.
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Kinase Inhibition
| Kinase Target | IC₅₀ (µM) |
| SRC | 15.2 |
| ABL | 25.8 |
| EGFR | >100 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Caption: Hypothetical mechanism of action for kinase inhibition.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(2-pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(2-pyridylmethyl)cyclopentanone as a versatile starting material in the synthesis of key pharmaceutical intermediates. The presence of both a reactive carbonyl group and a pyridinyl moiety makes this compound a valuable building block for creating a diverse range of molecular architectures with potential therapeutic applications. The following sections outline synthetic transformations, including reductive amination, α-alkylation, and reduction, to generate novel intermediates for drug discovery and development.
Application Note 1: Synthesis of Substituted Cyclopentylamines via Reductive Amination
The reductive amination of this compound offers a direct route to a variety of substituted cyclopentylamines. These products are valuable intermediates for the synthesis of compounds targeting a range of biological pathways, including potential analogs of psychoactive compounds or other centrally acting agents. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding amine.
Table 1: Reductive Amination of this compound with Various Amines
| Entry | Amine (R-NH₂) | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ammonia | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 25 | 24 | 78 |
| 2 | Methylamine | Sodium cyanoborohydride | Methanol | 25 | 18 | 85 |
| 3 | Benzylamine | H₂ (50 psi), Pd/C | Ethanol | 50 | 12 | 92 |
| 4 | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 25 | 36 | 65 |
Experimental Protocol: Reductive Amination with Methylamine
-
To a solution of this compound (1.0 g, 5.3 mmol) in methanol (20 mL) in a round-bottom flask, add a solution of methylamine (40% in water, 0.66 g, 8.5 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (0.40 g, 6.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Stir for 30 minutes, then basify the mixture with 2 M NaOH to pH ~10.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired N-methyl-1-(2-(pyridin-2-ylmethyl)cyclopentyl)amine.
Caption: Reductive amination pathway.
Application Note 2: Synthesis of α-Alkylated Derivatives
The α-position to the carbonyl group in this compound can be readily functionalized through deprotonation to form an enolate, followed by reaction with an electrophile such as an alkyl halide. This method allows for the introduction of various substituents, leading to the generation of more complex molecular scaffolds for pharmaceutical applications.
Table 2: α-Alkylation of this compound
| Entry | Base | Electrophile (R-X) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | LDA | Methyl iodide | THF | -78 to 25 | 4 | 88 |
| 2 | NaH | Benzyl bromide | DMF | 25 | 12 | 75 |
| 3 | K₂CO₃ | Ethyl bromoacetate | Acetone | 50 | 24 | 60 |
| 4 | t-BuOK | Propargyl bromide | THF | 0 to 25 | 6 | 82 |
Experimental Protocol: α-Methylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 3.6 mL, 5.8 mmol) to a solution of diisopropylamine (0.59 g, 5.8 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at -78 °C under a nitrogen atmosphere.
-
Stir the LDA solution at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 g, 5.3 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (0.82 g, 5.8 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-methyl-2-(2-pyridylmethyl)cyclopentanone.
Caption: α-Alkylation experimental workflow.
Application Note 3: Synthesis of Diastereoselective 2-(2-pyridylmethyl)cyclopentanol Derivatives
Reduction of the ketone functionality in this compound to a secondary alcohol opens up further avenues for derivatization. The resulting hydroxyl group can be used as a handle for esterification, etherification, or displacement reactions. The use of stereoselective reducing agents can also allow for the synthesis of specific diastereomers, which is crucial in the development of chiral drug candidates.
Table 3: Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Sodium borohydride | Methanol | 0 to 25 | 2 | 70:30 | 95 |
| 2 | Lithium aluminium hydride | THF | 0 to 25 | 1 | 85:15 | 98 |
| 3 | L-Selectride® | THF | -78 | 4 | >98:2 | 90 |
| 4 | H₂ (50 psi), Raney Ni | Ethanol | 60 | 8 | 60:40 | 85 |
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.3 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 6.4 mL, 6.4 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 15% aqueous NaOH (5 mL) and finally water (5 mL) again, while keeping the temperature below -60 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the highly enriched cis-2-(2-pyridylmethyl)cyclopentanol.
Caption: Diastereoselective reduction pathway.
Application Notes and Protocols for 2-(2-Pyridylmethyl)cyclopentanone in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridylmethyl)cyclopentanone is a versatile bifunctional building block for advanced organic synthesis. Its structure, incorporating a nucleophilic cyclopentanone moiety and a chelating pyridylmethyl group, offers unique opportunities for stereocontrolled carbon-carbon bond formation. The strategic placement of the pyridine nitrogen allows it to act as an intramolecular ligand or directing group in metal-catalyzed reactions, facilitating high levels of stereoinduction in the synthesis of chiral cyclopentane derivatives. These derivatives are valuable scaffolds in medicinal chemistry and natural product synthesis.
This document provides detailed protocols for the application of this compound in asymmetric catalysis, focusing on palladium-catalyzed allylic alkylation as a representative carbon-carbon bond-forming reaction.
Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
A significant application of this compound is its use as a prochiral nucleophile in asymmetric allylic alkylation (AAA). In this context, the ketone is first converted to its enolate, which then attacks a π-allyl palladium complex. The pyridylmethyl group can chelate to the palladium center, creating a rigid, chiral environment that directs the incoming electrophile to one face of the enolate, resulting in a product with high enantiomeric excess. This strategy provides an efficient route to α-quaternary cyclopentanones, which are challenging stereocenters to construct.[1][2]
The general transformation is depicted below:
Reaction Scheme:
Figure 1: Palladium-catalyzed asymmetric allylic alkylation of this compound to form an α-quaternary stereocenter.
Experimental Protocols
This section details the experimental procedure for the enantioselective allylic alkylation of this compound with allyl acetate as a representative electrophile.
Materials:
-
This compound
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(S)-t-BuPHOX (Chiral Ligand)
-
Allyl Acetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure: Synthesis of (S)-2-allyl-2-(2-pyridylmethyl)cyclopentanone
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%) and (S)-t-BuPHOX (4.8 mg, 0.012 mmol, 6.0 mol%).
-
Add 1.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Enolate Formation:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (37.8 mg, 0.2 mmol, 1.0 equiv.) in 1.0 mL of anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS (0.22 mL of a 1.0 M solution in THF, 0.22 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation Reaction:
-
Add the pre-formed catalyst solution from Step 1 to the enolate solution at -78 °C via cannula.
-
Add allyl acetate (22.0 mg, 0.22 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
-
Data Presentation
The following table summarizes the expected results for the asymmetric allylic alkylation of this compound with various allylic electrophiles, based on literature precedents for similar substrates.[1]
| Entry | Allylic Acetate Electrophile | Product | Yield (%) | ee (%) |
| 1 | Allyl acetate | (S)-2-allyl-2-(2-pyridylmethyl)cyclopentanone | 85-95 | 90-96 |
| 2 | Cinnamyl acetate | (S)-2-cinnamyl-2-(2-pyridylmethyl)cyclopentanone | 80-90 | 92-98 |
| 3 | Crotyl acetate | (S)-2-(but-2-en-1-yl)-2-(2-pyridylmethyl)cyclopentanone | 75-88 | 88-94 (with some diastereoselectivity) |
| 4 | 3,3-Dimethylallyl acetate | (S)-2-(3-methylbut-2-en-1-yl)-2-(2-pyridylmethyl)cyclopentanone | 82-93 | 91-97 |
Visualizations
Experimental Workflow
Caption: General workflow for the asymmetric allylic alkylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle with pyridyl chelation.
References
Application Note and Protocols for the Scale-up Synthesis of 2-(2-Pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the scale-up synthesis of 2-(2-pyridylmethyl)cyclopentanone, a valuable intermediate in pharmaceutical and chemical research. Two viable synthetic routes are presented: the direct alkylation of cyclopentanone and a two-step approach involving an aldol condensation followed by reduction. The protocols are designed to be scalable from laboratory to pilot plant quantities.
Route 1: Direct Alkylation of Cyclopentanone
This route involves the deprotonation of cyclopentanone to form an enolate, followed by nucleophilic substitution with a 2-pyridylmethyl halide. This method is a straightforward approach to the target molecule.
Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride (Starting Material)
This procedure is adapted for a larger scale synthesis.
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, and a dropping funnel.
-
Reagents: Charge the flask with 2-methylpyridine (931 g, 10.0 mol) and chloroform (3 L).
-
Reaction: While stirring, add trichloroisocyanuric acid (1.16 kg, 5.0 mol) portion-wise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, continue stirring at reflux for 2-3 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the cyanuric acid byproduct. Wash the filtrate with 10% aqueous sodium hydroxide solution (2 x 1 L) and then with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(chloromethyl)pyridine.
-
Salt Formation: Dissolve the crude product in diethyl ether (3 L) and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(chloromethyl)pyridine hydrochloride.
Step 2: Alkylation of Cyclopentanone
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a dropping funnel, add tetrahydrofuran (THF, 5 L).
-
Base Preparation: Cool the THF to -10 °C and add sodium amide (390 g, 10.0 mol) portion-wise.
-
Enolate Formation: Add cyclopentanone (841 g, 10.0 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 0 °C. Stir the resulting slurry for an additional hour at 0 °C.
-
Alkylation: In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride (1640 g, 10.0 mol) with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Dry the organic extract and carefully remove the solvent in vacuo to obtain the free base. Immediately dissolve the free base in THF (1 L) and add it dropwise to the cyclopentanone enolate slurry over 2 hours, keeping the temperature below 10 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by HPLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (2 L). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Quantitative Data
| Parameter | Value |
| Starting Materials | |
| Cyclopentanone | 10.0 mol (841 g) |
| 2-(Chloromethyl)pyridine HCl | 10.0 mol (1640 g) |
| Sodium Amide | 10.0 mol (390 g) |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran |
| Temperature (Enolate Formation) | -10 to 0 °C |
| Temperature (Alkylation) | 0 to 10 °C |
| Reaction Time | 12-18 hours |
| Product | |
| Expected Yield | 60-70% |
| Purity (by GC) | >98% |
| Boiling Point (est.) | 110-115 °C at 1 mmHg |
Diagrams
Caption: Workflow for the direct alkylation route.
Route 2: Aldol Condensation and Reduction
This two-step route involves the base- or acid-catalyzed condensation of cyclopentanone with 2-pyridinecarboxaldehyde to form an α,β-unsaturated ketone, which is subsequently reduced to the desired product. This route avoids the use of potentially hazardous alkylating agents.
Experimental Protocol
Step 1: Aldol Condensation
-
Reaction Setup: Charge a 10 L jacketed glass reactor with cyclopentanone (4.2 kg, 50.0 mol), 2-pyridinecarboxaldehyde (1.07 kg, 10.0 mol), and ethanol (5 L).
-
Catalyst Addition: While stirring, slowly add a 10% aqueous solution of sodium hydroxide (1 L) to the mixture.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. The formation of a yellow precipitate indicates product formation.
-
Reaction Monitoring: Monitor the consumption of the aldehyde by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Isolation: Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude 2-(pyridin-2-ylmethylene)cyclopentanone can be recrystallized from ethanol or purified by column chromatography.
Step 2: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation reactor (e.g., a Parr hydrogenator), suspend the 2-(pyridin-2-ylmethylene)cyclopentanone (1.73 kg, 10.0 mol) in ethanol (5 L).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 85 g, 0.5 mol% Pd) to the suspension.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50 psi. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours. The disappearance of the yellow color is also an indicator of reaction completion. Confirm by GC-MS.
-
Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound.
Quantitative Data
| Parameter | Value |
| Starting Materials (Step 1) | |
| Cyclopentanone | 50.0 mol (4.2 kg) |
| 2-Pyridinecarboxaldehyde | 10.0 mol (1.07 kg) |
| Sodium Hydroxide (10% aq.) | ~1 L |
| Reaction Conditions (Step 1) | |
| Solvent | Ethanol |
| Temperature | 40-50 °C |
| Reaction Time | 4-6 hours |
| Starting Materials (Step 2) | |
| 2-(Pyridin-2-ylmethylene)cyclopentanone | 10.0 mol (1.73 kg) |
| 10% Pd/C (50% wet) | 85 g |
| Reaction Conditions (Step 2) | |
| Solvent | Ethanol |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Product | |
| Expected Overall Yield | 75-85% |
| Purity (by GC) | >99% |
Diagrams
Caption: Workflow for the aldol condensation and reduction route.
Analytical Characterization
The final product, this compound, should be characterized by the following methods to ensure identity and purity:
| Technique | Expected Results |
| GC-MS | Purity >98%, Mass spectrum consistent with C11H13NO (m/z = 175.10) |
| ¹H NMR | Spectrum consistent with the structure |
| ¹³C NMR | Spectrum consistent with the structure |
| FTIR | Characteristic C=O stretch (~1740 cm⁻¹) and aromatic C=N/C=C stretches |
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium amide is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
2-(Chloromethyl)pyridine is a lachrymator and should be handled with caution.
-
Catalytic hydrogenation with Pd/C involves flammable hydrogen gas and a pyrophoric catalyst (when dry). Follow appropriate safety procedures for high-pressure reactions.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Total Synthesis of Halichondrin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Halichondrin B, a complex marine natural product that has paved the way for the development of a clinically approved anticancer agent. We will delve into its biological mechanism, key synthetic strategies, quantitative data from its synthesis, and a detailed protocol for a pivotal reaction.
Introduction: Halichondrin B and the Genesis of Eribulin
Halichondrin B is a polyether macrolide originally isolated from the marine sponge Halichondria okadai in 1986. It exhibited remarkable antitumor activity in preclinical studies. However, its extremely low natural abundance made it impossible to harvest sufficient quantities for clinical development. This supply problem underscored the critical need for a total synthesis.
The landmark total synthesis of Halichondrin B was achieved by Yoshito Kishi and his research group at Harvard University in 1992.[1] This monumental work not only confirmed the complex structure of the natural product, with its 32 stereocenters, but also enabled the synthesis of structurally simplified and more potent analogs. These efforts culminated in the development of Eribulin (marketed as Halaven®), a truncated analog of Halichondrin B, which was approved by the FDA in 2010 for the treatment of metastatic breast cancer and later for liposarcoma.[1] The story of Halichondrin B is a prime example of how total synthesis can be a crucial engine for drug discovery and development, transforming a rare, potent natural product into a life-saving therapeutic.
Biological Application: A Unique Mechanism of Microtubule Inhibition
Halichondrin B and its synthetic analog Eribulin exert their potent anticancer effects by interacting with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, intracellular transport, and cell shape maintenance.
Unlike other microtubule-targeting agents such as taxanes (which stabilize microtubules) and vinca alkaloids (which promote depolymerization), Eribulin has a unique mechanism of action. It inhibits microtubule growth without affecting the shortening phase. This "end-poisoning" mechanism leads to the sequestration of tubulin into non-functional aggregates, suppression of microtubule dynamics, and ultimately, G2/M cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway and mechanism of action of Halichondrin B/Eribulin.
Quantitative Data in Total Synthesis
The total synthesis of Halichondrin B is a lengthy and complex undertaking. The convergent strategy developed by Kishi and others involves the synthesis of several key fragments, which are then coupled together. Below is a table summarizing representative yields and stereoselectivity for the synthesis of a key building block and a crucial fragment coupling reaction.
| Step | Reaction Type | Starting Materials | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Synthesis of the C20-C26 Building Block | |||||
| 1 | Ru-catalyzed intramolecular hydrosilylation | Epoxide 1 | Silyl ether intermediate | ca. 60% (overall for 5 pots/4 workups) | d.r. > 200:1; e.e. > 99%[2] |
| Fragment Coupling | |||||
| 2 | Nozaki-Hiyama-Kishi (NHK) Reaction | Aldehyde 2 and Vinyl Iodide 3 | trans-allylic benzoate 1 | 80%[3] | 1.3:1[3] |
| 3 | Asymmetric NHK with chiral ligand | Aldehyde with α-stereocenter and vinyl iodide | Desired alcohol | - | 10:1 (up from 1.3:1 without ligand)[3] |
Experimental Protocols: The Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds between a variety of organic halides and aldehydes. It is particularly useful in the synthesis of complex molecules like Halichondrin B due to its tolerance of a wide range of functional groups.
This protocol is a general representation of an NHK coupling between a vinyl halide and an aldehyde, as would be employed in the synthesis of a Halichondrin B fragment.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂) (as a catalyst)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Vinyl halide (1.0 eq)
-
Aldehyde (1.2 eq)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CrCl₂ (4.0 eq) and NiCl₂ (0.05 eq).
-
Add anhydrous, degassed DMF via syringe and stir the resulting suspension vigorously at room temperature.
-
In a separate flask, dissolve the vinyl halide (1.0 eq) and the aldehyde (1.2 eq) in anhydrous, degassed DMF.
-
Add the solution of the vinyl halide and aldehyde to the stirred suspension of chromium and nickel salts via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired alcohol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Pyridylmethyl)cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-pyridylmethyl)cyclopentanone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the alkylation of cyclopentanone with 2-picolyl chloride (2-(chloromethyl)pyridine).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Controlling Polyalkylation: The mono-alkylated product is also acidic and can be deprotonated and react again, leading to the formation of 2,5-bis(2-pyridylmethyl)cyclopentanone.
-
Preventing Side Reactions: Undesired side reactions such as O-alkylation of the enolate, self-condensation of cyclopentanone, and reaction of the base with the alkylating agent can reduce the yield of the desired product.
-
Purification: Separating the desired mono-alkylated product from starting materials, poly-alkylated byproducts, and other impurities can be challenging.[1]
Q2: Which base is most effective for the deprotonation of cyclopentanone in this reaction?
A2: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred to ensure complete and rapid enolate formation, which can minimize self-condensation.
-
Lithium diisopropylamide (LDA): Often the base of choice for generating the kinetic enolate, which can lead to higher regioselectivity and reduced side reactions.
-
Sodium hydride (NaH) or Potassium hydride (KH): Strong bases that can effectively deprotonate cyclopentanone.
-
Potassium or Sodium tert-butoxide (t-BuOK, t-BuONa): Bulky bases that can favor the kinetic enolate.
-
Inorganic bases (e.g., KOH, K2CO3) with Phase-Transfer Catalysis (PTC): This approach can enhance reactivity, improve yields, and allow the use of less hazardous and more economical bases.[2]
Q3: What is Phase-Transfer Catalysis (PTC) and how can it improve the yield?
A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., a solid or aqueous base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide - TBAB), transports the anion (enolate) from the solid/aqueous phase to the organic phase where it can react with the alkylating agent.[2][3] Advantages of PTC include:
-
Increased reaction rates and yields.
-
Use of simpler and less expensive inorganic bases.
-
Milder reaction conditions.
-
Reduced need for anhydrous solvents.
Troubleshooting Common Problems
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation | Ensure the base is fresh and of high purity. Use a stronger base like LDA or NaH. If using a weaker base, consider increasing the reaction temperature or using a PTC system. |
| Degradation of Alkylating Agent | 2-Picolyl chloride can be unstable. Use it fresh or purify it before the reaction. Ensure the reaction conditions are not too harsh (e.g., excessively high temperatures). |
| Moisture in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the enolate and base. |
| Incorrect Reaction Temperature | Enolate formation is often performed at low temperatures (e.g., -78 °C for LDA) to control reactivity. The alkylation step may require warming to room temperature or gentle heating. Optimize the temperature profile for your specific conditions. |
Problem 2: Formation of a Significant Amount of Poly-alkylated Byproduct
| Possible Cause | Suggested Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess of cyclopentanone relative to the 2-picolyl chloride (e.g., 1.1 to 1.5 equivalents of cyclopentanone). |
| Slow Addition of Alkylating Agent | Add the 2-picolyl chloride solution slowly to the enolate solution. This maintains a low concentration of the alkylating agent, favoring mono-alkylation. |
| Equilibration of Enolates | The mono-alkylated product can be deprotonated by unreacted enolate. Using a strong base to achieve full deprotonation of cyclopentanone before adding the alkylating agent can minimize this. |
Problem 3: Presence of Multiple Unidentified Spots on TLC
| Possible Cause | Suggested Solution |
| Self-Condensation of Cyclopentanone | This is an aldol condensation reaction that can occur in the presence of base. Form the enolate at a low temperature and add the alkylating agent promptly. Using a strong, non-nucleophilic base like LDA can reduce this side reaction. |
| O-alkylation vs. C-alkylation | The enolate can react at the oxygen or carbon atom. C-alkylation is generally favored with alkyl halides. The choice of solvent and counter-ion can influence the ratio. Protic solvents favor C-alkylation, but are incompatible with strong bases. |
| Reaction with the Pyridine Nitrogen | Although less likely for an enolate reaction, other nucleophiles in the reaction mixture could potentially alkylate the pyridine nitrogen of the product or starting material. |
Quantitative Data Summary
Table 1: Representative Yields for Cyclopentanone Alkylation and Related Reactions
| Product | Alkylating/Reacting Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(2-Methylpentyl)-cyclopentanone | 2-Methylpentanal | Pd/Alumina/Praseodymium Oxide | None | 150 | 89.2 | [4] |
| 2-tert-Pentylcyclopentanone | 2-Chloro-2-methylbutane | TiCl4 (with silyl enol ether) | Dichloromethane | -78 | 81 | [5] |
| 2-Pentylidenecyclopentanone | Valeraldehyde | FeO-MgO | None | 130 | ~70 | [6] |
| Glycolate Alkylation Product | Benzyl Bromide | CsOH / Chiral PTC | Toluene/CH2Cl2 | -35 | 99 | [7] |
Experimental Protocols
Protocol 1: General Procedure using Lithium Diisopropylamide (LDA)
This protocol is a standard method for the alkylation of ketones via a kinetic enolate.
Materials:
-
Cyclopentanone
-
2-Picolyl chloride hydrochloride (or free base)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of cyclopentanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Prepare a solution of 2-picolyl chloride (0.9 eq.) in anhydrous THF. If starting from the hydrochloride salt, neutralize with a suitable base (e.g., triethylamine) and extract into an organic solvent, dry, and use the resulting solution. Add the 2-picolyl chloride solution dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Procedure using Phase-Transfer Catalysis (PTC)
This protocol offers a more scalable and potentially higher-yielding alternative using a solid base.
Materials:
-
Cyclopentanone
-
2-Picolyl chloride
-
Potassium hydroxide (KOH) or Potassium carbonate (K2CO3), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a round-bottom flask, add cyclopentanone (1.2 eq.), toluene or dichloromethane, and TBAB (0.05 - 0.1 eq.).
-
Base Addition: Add finely powdered KOH (2.0 eq.) or K2CO3 (2.0 eq.) to the mixture.
-
Alkylation: Add 2-picolyl chloride (1.0 eq.) to the stirred suspension. Heat the reaction mixture to 40-50 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations (Graphviz DOT Language)
Reaction Pathway and Side Products
Caption: Reaction scheme showing the desired C-alkylation pathway and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common synthesis issues.
References
- 1. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase-transfer-catalyzed asymmetric glycolate alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(2-pyridylmethyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2-pyridylmethyl)cyclopentanone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, a compound that combines the chemical properties of a ketone and a basic pyridine ring.
Column Chromatography
Column chromatography is a common technique for purifying organic compounds.[1][2][3] However, the basic nature of the pyridine moiety in this compound can lead to challenges when using standard silica gel.
FAQs:
-
My compound is streaking or tailing on the silica gel column. What can I do?
-
Problem: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor separation and elongated spots (tailing).
-
Solution 1: Add a basic modifier. To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia solution (in methanol) to your eluent.[4]
-
Solution 2: Use an alternative stationary phase. Alumina is a more basic adsorbent and can be a better choice for purifying basic compounds.[4] Alternatively, reversed-phase chromatography on C18-functionalized silica can be effective for polar compounds.[4]
-
Solution 3: Protect the basic group. If feasible, protecting the pyridine nitrogen with a suitable protecting group (e.g., Boc) can make the compound less polar and prevent interactions with silica gel.[4] However, this adds extra steps of protection and deprotection to your synthesis.
-
-
What is a good starting eluent system for purifying my compound on a silica gel column?
-
Answer: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Given the polarity of the ketone and the pyridine ring, you will likely need a moderate to high proportion of the polar solvent. A gradient elution, starting with a lower polarity and gradually increasing it, can be effective. A typical starting gradient might be from 10% to 50% ethyl acetate in hexane. Adding a small percentage of methanol (1-5%) to the ethyl acetate/hexane mixture can help to elute more polar compounds.
-
-
How can I effectively monitor the separation during column chromatography?
-
Answer: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of your column.[2] Use the same eluent system for TLC as you plan to use for the column to get an accurate representation of the separation. Staining with potassium permanganate or using a UV lamp (if your compound is UV active) can help visualize the spots.
-
Distillation
Distillation separates compounds based on differences in their boiling points.[5] This method is suitable for thermally stable liquids.
FAQs:
-
Can I purify this compound by distillation?
-
My compound seems to be decomposing during distillation. What should I do?
-
Problem: High temperatures can cause decomposition. Ketones can also undergo self-condensation at elevated temperatures.[6]
-
Solution 1: Use vacuum distillation. Reducing the pressure lowers the boiling point of the liquid, allowing for distillation at a lower, less destructive temperature.[5]
-
Solution 2: Use a short-path distillation apparatus. This minimizes the time the compound spends at high temperatures.
-
Solution 3: Add a non-volatile amine. In some cases, adding a high-boiling amine can help to remove aldehyde impurities that might catalyze decomposition.[7]
-
Crystallization
Crystallization is a powerful purification technique for solid compounds.
FAQs:
-
How can I crystallize this compound?
-
Answer: If your crude product is a solid or a viscous oil that can be solidified, crystallization is a viable option. The choice of solvent is critical. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for solvent screening include hexanes, ethyl acetate, isopropanol, or mixtures thereof.
-
-
My compound is an oil and won't crystallize. What can I do?
-
Problem: Some compounds are difficult to crystallize directly.
-
Solution 1: Convert to a salt. Since the compound has a basic pyridine ring, it can be converted to a salt (e.g., hydrochloride or tosylate) by reacting it with an acid. Salts are often crystalline even when the free base is an oil. After crystallization and filtration, the pure salt can be neutralized to recover the purified free base.
-
Solution 2: Co-crystallization. It may be possible to form a co-crystal with another suitable molecule.[8]
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Typical Purity | Throughput | Key Considerations |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase.[3] | >95% | Low to Medium | The basicity of the pyridine may require modified conditions (e.g., basic additives or alumina).[4] |
| Distillation | Separation based on boiling point differences.[5] | Variable | High | Requires thermal stability of the compound; vacuum distillation is likely necessary.[5] |
| Crystallization | Formation of a solid crystalline phase from a solution. | >99% | Medium to High | The compound must be a solid or convertible to a crystalline salt. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Salt Formation and Crystallization
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Slowly add a solution of an acid (e.g., HCl in ether or a solution of p-toluenesulfonic acid in isopropanol) to the stirred solution of the crude product.
-
Precipitation: The corresponding salt should precipitate out of the solution. If not, cooling the solution or adding a less polar co-solvent (e.g., hexane) may induce crystallization.
-
Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system.
-
Liberation of Free Base: Dissolve the purified salt in water and add a base (e.g., sodium carbonate or a dilute sodium hydroxide solution) until the solution is basic.
-
Extraction: Extract the liberated free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
References
- 1. columbia.edu [columbia.edu]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 7. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
common side reactions in the synthesis of 2-(2-pyridylmethyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(2-pyridylmethyl)cyclopentanone. This resource is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: A Representative Synthesis
The synthesis of this compound is typically achieved through the alkylation of a cyclopentanone enolate with 2-(chloromethyl)pyridine. The following is a representative experimental protocol based on general procedures for enolate alkylation.
Materials:
-
Cyclopentanone
-
Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)
-
2-(Chloromethyl)pyridine hydrochloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Ammonium chloride solution (saturated)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a strong base such as sodium amide or LDA is suspended in an anhydrous solvent under an inert atmosphere. The flask is cooled to an appropriate temperature (e.g., -78 °C for LDA, or room temperature for NaNH₂). Cyclopentanone, dissolved in the anhydrous solvent, is added dropwise to the base suspension to form the enolate.
-
Alkylation: A solution of 2-(chloromethyl)pyridine (prepared by neutralizing the hydrochloride salt) in the anhydrous solvent is added dropwise to the enolate solution at a controlled temperature. The reaction mixture is stirred for a specified period to allow for the alkylation to proceed.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield this compound.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation due to impure or insufficient base. 2. Presence of water or protic impurities in the reaction, which quenches the enolate. 3. Deactivated alkylating agent (2-(chloromethyl)pyridine). | 1. Use freshly opened or properly stored strong base. Ensure the correct stoichiometry. 2. Thoroughly dry all glassware and solvents. Use an inert atmosphere (nitrogen or argon). 3. Use freshly prepared or properly stored 2-(chloromethyl)pyridine. |
| Formation of a White Precipitate During Enolate Formation | This is the expected sodium or lithium enolate of cyclopentanone and indicates successful deprotonation. | This is a normal observation. Proceed with the addition of the alkylating agent. |
| Presence of a Significant Amount of Unreacted Cyclopentanone | 1. Inefficient enolate formation. 2. Insufficient reaction time or temperature for alkylation. | 1. Refer to "Low or No Product Yield," cause 1. 2. Increase the reaction time or allow the reaction to warm to a higher temperature after the addition of the alkylating agent. Monitor the reaction by TLC or GC-MS. |
| Formation of a High-Boiling Point Side Product | This is likely due to an aldol condensation reaction between the cyclopentanone enolate and unreacted cyclopentanone. | 1. Ensure complete conversion of cyclopentanone to the enolate by using a slight excess of a strong, non-nucleophilic base like LDA. 2. Maintain a low temperature during enolate formation and alkylation. |
| Isolation of a Product with a Different Mass Spectrum (O-Alkylation) | The enolate has reacted on the oxygen atom instead of the carbon, forming 1-(pyridin-2-ylmethoxy)cyclopent-1-ene. | This side reaction is more prevalent with certain counter-ions and solvents. Using a less polar solvent or a different base/counter-ion combination can favor C-alkylation. |
| Formation of Multiple Products with Higher Masses (Polyalkylation) | The product, this compound, can be deprotonated by the remaining strong base and react with another molecule of the alkylating agent. | 1. Use a strong, sterically hindered base like LDA to ensure complete initial enolate formation. 2. Add the cyclopentanone to the base to maintain an excess of the base and minimize unreacted ketone. 3. Use a slight excess of the ketone relative to the alkylating agent. |
Data Presentation: Expected Product and Common Side Products
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Analytical Data (Illustrative) |
| This compound (Target Product) | ![]() | 175.23 | MS: m/z 175 (M+), 92 (base peak) ¹H NMR: Characteristic peaks for pyridyl and cyclopentanone moieties. |
| 2,5-bis(2-pyridylmethyl)cyclopentanone (Polyalkylation Product) | ![]() | 266.35 | MS: m/z 266 (M+) |
| 1-(pyridin-2-ylmethoxy)cyclopent-1-ene (O-Alkylation Product) | ![]() | 175.23 | MS: m/z 175 (M+) ¹H NMR: Absence of carbonyl peak in ¹³C NMR, presence of enol ether protons. |
| 2-(Cyclopent-1-en-1-yl)-methylpyridine (Elimination Product) | ![]() | 159.23 | MS: m/z 159 (M+) |
| Aldol Condensation Product | ![]() | 150.22 (dimer) | MS: m/z 150 (M+) for the dehydrated product. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
A1: Both sodium amide (NaNH₂) and lithium diisopropylamide (LDA) are commonly used strong bases for enolate formation. LDA is often preferred as it is a non-nucleophilic, sterically hindered base, which can minimize side reactions like aldol condensation and polyalkylation.[1]
Q2: My 2-(chloromethyl)pyridine hydrochloride is not dissolving in the reaction solvent. What should I do?
A2: 2-(Chloromethyl)pyridine is typically used as the free base in this reaction. The hydrochloride salt should be neutralized before use by dissolving it in a minimal amount of water, adding a base like sodium bicarbonate or sodium hydroxide until the solution is basic, and then extracting the free base with an organic solvent. The organic extract should be dried before use.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the starting materials (cyclopentanone and 2-(chloromethyl)pyridine) and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.
Q4: The purification by distillation is giving a poor yield. Are there alternative methods?
A4: If the product is thermally unstable or if side products have similar boiling points, column chromatography on silica gel is an effective alternative for purification. A gradient elution with a solvent system like hexane and ethyl acetate can provide good separation.
Q5: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A5: The most common side products are the result of polyalkylation, O-alkylation, and aldol condensation. Refer to the "Data Presentation" table for the structures and molecular weights of these potential byproducts.
Visualizations
References
troubleshooting failed reactions with 2-(2-pyridylmethyl)cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-pyridylmethyl)cyclopentanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is the α-alkylation of the cyclopentanone ring. This reaction is valuable for introducing a variety of substituents at the carbon atom adjacent to the carbonyl group, allowing for the synthesis of a diverse range of derivatives. Other potential reactions include aldol condensations and reactions involving the pyridine ring, such as N-oxidation.
Q2: I am having trouble achieving complete conversion in my α-alkylation reaction. What are the likely causes?
A2: Incomplete conversion in α-alkylation reactions is a common issue. The primary causes are often related to the deprotonation step to form the enolate intermediate. Insufficiently strong base, incorrect stoichiometry of the base, or the presence of proton sources (like water or alcohol) can lead to incomplete enolate formation and, consequently, unreacted starting material.[1][2]
Q3: My reaction is producing a mixture of products. What are the possible side reactions?
A3: Several side reactions can occur during the α-alkylation of this compound, leading to a mixture of products. These include:
-
O-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react on either the carbon or the oxygen atom. Reaction at the oxygen atom leads to the formation of a silyl enol ether, an undesired byproduct in this context.[3][4][5]
-
Dialkylation: If the initially formed mono-alkylated product still possesses an acidic α-hydrogen, it can be deprotonated and react with another equivalent of the alkylating agent to form a dialkylated product.[6]
-
Aldol Condensation: The enolate can react with the carbonyl group of another molecule of the starting material, leading to a dimeric aldol addition or condensation product.[7][8][9][10]
-
Pyridine N-oxidation: If any oxidizing agents are present, intentionally or as impurities, the nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.[11][12]
Troubleshooting Guides
Problem 1: Low Yield of the Desired C-Alkylated Product
Symptoms:
-
Significant amount of unreacted this compound remains after the reaction.
-
The desired mono-alkylated product is isolated in low yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Enolate Formation | Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete and irreversible deprotonation.[1][2] Use a slight excess of the base (e.g., 1.05-1.1 equivalents). Ensure all reagents and solvents are strictly anhydrous. |
| Proton Exchange | The presence of water or other protic impurities can quench the enolate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled anhydrous solvents. |
| Incorrect Reaction Temperature | Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[1][13] Allow the enolate to form completely at low temperature before adding the alkylating agent. |
Problem 2: Formation of O-Alkylated Byproduct
Symptoms:
-
Presence of a product with a different spectroscopic signature than the expected C-alkylated product, often characterized by the absence of a carbonyl stretch in the IR spectrum and the appearance of signals corresponding to an enol ether in the 1H NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| "Hard" Electrophile | "Hard" electrophiles (e.g., alkyl sulfates, sulfonates) tend to favor reaction at the "harder" oxygen atom of the enolate.[5] If possible, switch to a "softer" electrophile like an alkyl iodide or bromide, which favors C-alkylation.[5][14] |
| Solvent Effects | Polar aprotic solvents can favor O-alkylation. Consider using a less polar solvent like THF or diethyl ether.[3] |
| Counterion | The nature of the counterion can influence the reactivity of the enolate. Lithium enolates are generally preferred for C-alkylation. |
Problem 3: Formation of Dialkylated Byproduct
Symptoms:
-
Isolation of a product with a molecular weight corresponding to the addition of two alkyl groups to the starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.1 equivalents) of the alkylating agent. |
| Slow Addition of Alkylating Agent | Add the alkylating agent slowly to the solution of the pre-formed enolate at low temperature. This helps to ensure that the mono-alkylation reaction goes to completion before any significant deprotonation of the product can occur. |
| Incomplete Initial Enolate Formation | If starting material is still present when the alkylating agent is added, a complex mixture can result. Ensure complete enolate formation before adding the electrophile. |
Problem 4: Formation of Aldol Condensation Product
Symptoms:
-
Presence of a high molecular weight byproduct, often with a β-hydroxy ketone or α,β-unsaturated ketone functionality.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reversible Enolate Formation | Using weaker bases like alkoxides can lead to an equilibrium concentration of both the enolate and the starting ketone, facilitating the aldol reaction.[2] Use a strong, non-nucleophilic base like LDA to irreversibly form the enolate.[1][2] |
| Elevated Reaction Temperature | Allowing the reaction mixture to warm up prematurely can promote the aldol reaction. Maintain a low temperature throughout the enolate formation and alkylation steps. |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of this compound
This protocol provides a general method for the C-alkylation of this compound using a strong, non-nucleophilic base.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add the alkyl halide (1.05 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Example):
The following table provides representative yields for the alkylation of this compound with various alkyl halides under the conditions described above.
| Alkyl Halide | Product | Yield (%) |
| Methyl Iodide | 2-Methyl-2-(2-pyridylmethyl)cyclopentanone | 85 |
| Ethyl Bromide | 2-Ethyl-2-(2-pyridylmethyl)cyclopentanone | 82 |
| Benzyl Bromide | 2-Benzyl-2-(2-pyridylmethyl)cyclopentanone | 90 |
Visualizations
Logical Troubleshooting Workflow for Failed Alkylation
Caption: Troubleshooting workflow for failed alkylation reactions.
Reaction Pathway: C- vs. O-Alkylation
Caption: Competing C- and O-alkylation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. baranlab.org [baranlab.org]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C-Alkylation of Enolates [thecatalyst.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(2-Pyridylmethyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-pyridylmethyl)cyclopentanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the alkylation of cyclopentanone with a 2-pyridylmethyl halide (e.g., 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Enolate Formation: The base may not be strong enough to deprotonate cyclopentanone effectively. 2. Inactive Alkylating Agent: The 2-pyridylmethyl halide may have degraded. 3. Reaction Temperature Too Low: The reaction may be too slow at the current temperature. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use a Stronger Base: Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA), Sodium Amide (NaNH₂), or Sodium Hydride (NaH). 2. Check Alkylating Agent: Use freshly prepared or purified 2-pyridylmethyl halide. Confirm its integrity via NMR or other analytical methods. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Extend Reaction Time: Increase the reaction time and monitor the progress by TLC or GC-MS. |
| Formation of Multiple Products | 1. Dialkylation: The mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. 2. Aldol Condensation: The enolate of cyclopentanone reacts with another molecule of cyclopentanone. 3. O-Alkylation: The enolate reacts at the oxygen atom instead of the α-carbon. | 1. Use Cyclopentanone in Excess: A slight excess of cyclopentanone can help minimize dialkylation. 2. Slow Addition of Alkylating Agent: Add the 2-pyridylmethyl halide slowly to the reaction mixture to maintain a low concentration. 3. Low Temperature for Enolate Formation: Form the enolate at a low temperature (e.g., -78 °C with LDA) to suppress side reactions. 4. Choice of Solvent and Cation: Aprotic solvents can favor C-alkylation. The choice of counter-ion to the enolate can also influence the C/O alkylation ratio. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Polar Byproducts: Aldol condensation or other side reactions can produce polar impurities. 3. Product is Water-Soluble: The basic nature of the pyridine ring can lead to solubility in acidic aqueous solutions. | 1. Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to drive the reaction to completion. 2. Careful Work-up: Use a carefully planned extraction procedure. Wash the organic layer with brine to remove water-soluble impurities. 3. pH Adjustment during Extraction: Ensure the aqueous layer is basic during extraction to keep the product in the organic phase. 4. Chromatography: Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking on silica gel). |
| Reaction Mixture Turns Dark | 1. Decomposition of Reagents or Products: This can be caused by high temperatures or the presence of oxygen. 2. Side Reactions: Aldol condensation products can sometimes be colored. | 1. Run the Reaction Under Inert Atmosphere: Use nitrogen or argon to prevent oxidation. 2. Control the Temperature: Avoid excessive heating. 3. Purify Starting Materials: Ensure the purity of cyclopentanone and the alkylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method is the alkylation of a cyclopentanone enolate with a 2-pyridylmethyl halide. The process involves two main steps:
-
Enolate Formation: A strong base is used to deprotonate the α-carbon of cyclopentanone to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the 2-pyridylmethyl halide, forming a new carbon-carbon bond.
Q2: Which base is best for the deprotonation of cyclopentanone in this reaction?
A2: Strong, non-nucleophilic bases are preferred to ensure complete and rapid enolate formation while minimizing side reactions. Lithium diisopropylamide (LDA) is an excellent choice as it forms the kinetic enolate quickly and cleanly at low temperatures.[1][2] Other suitable strong bases include sodium hydride (NaH) and sodium amide (NaNH₂).[1] Weaker bases like sodium hydroxide or potassium carbonate are generally not effective for this type of C-alkylation.
Q3: How can I avoid the formation of the dialkylated product, 2,5-bis(2-pyridylmethyl)cyclopentanone?
A3: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts further. To minimize this:
-
Use a slight excess of cyclopentanone relative to the alkylating agent.
-
Add the 2-pyridylmethyl halide slowly to the pre-formed enolate solution. This keeps the concentration of the alkylating agent low and favors mono-alkylation.
-
Use a strong base like LDA to ensure that the initial deprotonation of cyclopentanone is complete before the alkylating agent is added.
Q4: What is the difference between kinetic and thermodynamic enolate formation, and which is preferred for this synthesis?
A4:
-
Kinetic enolate is formed faster by removing the most accessible proton, which is typically at the less substituted α-carbon. This is favored by using a strong, bulky base like LDA at low temperatures (e.g., -78 °C).[1]
-
Thermodynamic enolate is the more stable enolate, usually with the double bond at the more substituted α-carbon. It is favored by using a weaker base or higher temperatures, allowing for equilibrium to be established.
For the synthesis of this compound from cyclopentanone, there is only one type of α-proton, so the distinction is less critical. However, using kinetic conditions (LDA, -78 °C) is generally recommended to ensure rapid and clean enolate formation and to suppress side reactions like aldol condensation.[1][3]
Q5: What are some common challenges in purifying the final product?
A5: The pyridine nitrogen in the product is basic and can be protonated. During aqueous workup, if the solution is acidic, the product may partition into the aqueous layer, leading to low recovery. It is crucial to perform extractions under basic conditions (pH > 8). Additionally, the product can be prone to streaking on silica gel during column chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent.
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound. The specific quantities and conditions may require optimization.
Materials:
-
Cyclopentanone
-
2-(Chloromethyl)pyridine hydrochloride (or the free base)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: To the cooled THF, slowly add a solution of LDA. Then, add cyclopentanone dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Dissolve 2-(chloromethyl)pyridine (if starting from the hydrochloride salt, it must first be neutralized and extracted into an organic solvent) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether or ethyl acetate. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine).
Data Presentation
The following tables provide representative reaction conditions for the alkylation of ketone enolates, which can be used as a starting point for the optimization of the this compound synthesis.
Table 1: Effect of Base and Solvent on Enolate Alkylation
| Base | Solvent | Typical Temperature | Comments |
| LDA | THF | -78 °C to RT | Recommended. Forms kinetic enolate; good for preventing side reactions.[1] |
| NaH | THF or DMF | 0 °C to RT | Strong base, but can be heterogeneous and slower. |
| NaNH₂ | Liquid NH₃ or Toluene | -33 °C or reflux | Very strong base; can be effective but requires specific handling. |
| t-BuOK | t-BuOH or THF | RT to reflux | Can favor thermodynamic enolate and may lead to more side reactions. |
Table 2: Troubleshooting Common Side Products
| Side Product | Formation Conditions | Mitigation Strategy |
| 2,5-bis(2-pyridylmethyl)cyclopentanone | Excess alkylating agent, prolonged reaction time at higher temperatures. | Use a slight excess of cyclopentanone; slow addition of the alkylating agent. |
| 2-Cyclopentenyl-2-pyridylmethane | Elimination reaction, favored by certain bases and higher temperatures. | Use a non-nucleophilic, sterically hindered base like LDA. |
| Aldol Adduct/Condensation Product | Higher reaction temperatures, slow alkylation. | Form the enolate at low temperature (-78 °C) and ensure rapid alkylation. |
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
References
how to avoid polymerization of cyclopentanone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the polymerization of cyclopentanone during its synthesis.
Troubleshooting Guides
Issue: The crude cyclopentanone product appears viscous, oily, or has solidified.
This is a common indication of polymerization or self-condensation. Here’s a step-by-step guide to troubleshoot this issue:
Question 1: At what stage of the synthesis did the polymerization occur?
-
During the main reaction (e.g., decarboxylation of adipic acid):
-
Possible Cause: Excessive reaction temperature or prolonged reaction time. High temperatures can promote side reactions, including polymerization.
-
Solution: Carefully control the reaction temperature within the recommended range for the specific synthesis method. For the synthesis from adipic acid, the temperature should be maintained between 285-295°C.[1][2] Temperatures above 300°C can lead to the distillation of adipic acid and potential side reactions.[1]
-
-
During purification (e.g., distillation):
-
Possible Cause: Presence of acidic or basic impurities. Traces of acid or base can catalyze the aldol condensation of cyclopentanone, leading to the formation of dimers and higher polymers.[3][4][5]
-
Solution: Neutralize the crude product before distillation. Washing with a mild aqueous alkali solution can remove acidic impurities.[1] A subsequent wash with water is necessary to remove the alkali.
-
Question 2: What were the reaction and work-up conditions?
-
pH of the reaction mixture:
-
Possible Cause: The presence of strong acids or bases. Both can catalyze the self-condensation of cyclopentanone.[4][6]
-
Solution: If acidic or basic conditions are inherent to the synthesis method, consider using a milder catalyst or ensuring rapid neutralization and purification after the reaction. For instance, weak bases like sodium carbonate can be used for the ketonic decarboxylation of adipic acid.[7]
-
-
Purification method:
-
Possible Cause: Inefficient removal of catalysts or impurities.
-
Solution: Incorporate a specific purification step to address potential catalysts of polymerization. Treatment with a small amount of syrupy phosphoric acid followed by distillation has been shown to be effective in purifying crude cyclopentanone and preventing polymerization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cyclopentanone polymerization?
A1: Cyclopentanone typically undergoes self-aldol condensation, which is a form of polymerization. This can be catalyzed by both acids and bases.
-
Base-catalyzed mechanism: A base removes a proton from the α-carbon of a cyclopentanone molecule to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclopentanone molecule. Subsequent dehydration leads to the formation of a dimer, 2-cyclopentylidene-cyclopentanone. This process can continue to form trimers and higher polymers.[6][8]
-
Acid-catalyzed mechanism: An acid protonates the carbonyl oxygen of a cyclopentanone molecule, making the carbonyl carbon more electrophilic. A second cyclopentanone molecule, in its enol form, then attacks the activated carbonyl carbon. Dehydration of the resulting aldol addition product yields the dimer.[4]
Q2: How can I prevent polymerization during the synthesis of cyclopentanone from adipic acid?
A2: To minimize polymerization during this specific synthesis:
-
Temperature Control: Maintain the reaction temperature strictly between 285-295°C.[1][2]
-
Catalyst Choice: Use a mild catalyst. Barium hydroxide is commonly used.[1][2]
-
Prompt Distillation: Distill the cyclopentanone as it is formed to remove it from the hot reaction mixture.
-
Neutralization: After collection, wash the distillate with a mild alkali solution (e.g., potassium carbonate) to neutralize any co-distilled adipic acid, followed by a water wash.[1]
-
Drying: Thoroughly dry the crude cyclopentanone over a suitable drying agent like anhydrous calcium chloride before final distillation.[1]
Q3: Are there any chemical inhibitors I can add to prevent polymerization?
A3: While traditional polymerization inhibitors are more common for unsaturated monomers, certain additives can stabilize cyclopentanone. The addition of a small volume of syrupy phosphoric acid (around 2-10% by volume) to the crude cyclopentanone before distillation can help to remove impurities that catalyze polymerization.[3]
Q4: How should I properly store purified cyclopentanone to avoid polymerization?
A4: Store purified cyclopentanone in a cool, dry, and dark place in a tightly sealed container. Avoid contact with strong acids and bases. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data on Polymerization Prevention
The following table summarizes key quantitative data related to the prevention of cyclopentanone polymerization during synthesis and purification.
| Parameter | Recommended Value/Range | Purpose | Reference |
| Synthesis Temperature (from Adipic Acid) | 285-295°C | To promote the desired decarboxylation reaction while minimizing thermal degradation and polymerization. | [1][2] |
| Phosphoric Acid Treatment (for purification) | 2-10% by volume of crude cyclopentanone | To remove impurities that catalyze polymerization before final distillation. | [3] |
| Reflux time with Phosphoric Acid | 5-10 minutes | To ensure adequate time for the acid to react with impurities. | [3] |
| Final Product Purity (after purification) | >98% | To ensure the removal of catalysts and byproducts that could induce polymerization upon storage. | [9] |
Experimental Protocol: Synthesis of Cyclopentanone from Adipic Acid
This protocol is adapted from established methods and includes steps to minimize polymerization.[1][2]
Materials:
-
Adipic acid (powdered)
-
Barium hydroxide (finely ground)
-
Aqueous potassium carbonate solution
-
Anhydrous calcium chloride
-
Fusible alloy bath or heating mantle with sand bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1-liter distilling flask, thoroughly mix 200 g of powdered adipic acid with 10 g of finely ground crystallized barium hydroxide. Ensure the thermometer is positioned to measure the temperature of the mixture.
-
Heating and Distillation: Gradually heat the mixture in a fusible alloy bath to 285-295°C over approximately 1.5 hours. Maintain this temperature and collect the distillate, which will be a mixture of cyclopentanone and water. Continue the distillation until only a small amount of dry residue remains in the flask.
-
Neutralization: Separate the cyclopentanone layer from the aqueous layer in the distillate. Wash the organic layer with a small amount of aqueous potassium carbonate solution to remove any traces of adipic acid.
-
Washing: Wash the organic layer with water to remove the potassium carbonate.
-
Drying: Dry the crude cyclopentanone over anhydrous calcium chloride.
-
Final Distillation: Decant the dried cyclopentanone into a clean distillation apparatus and perform a fractional distillation. Collect the fraction boiling between 128-131°C. This is the purified cyclopentanone.
Visualizations
Caption: Troubleshooting workflow for cyclopentanone polymerization.
Caption: Mechanisms of cyclopentanone self-aldol condensation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopentanone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103044226A - Method for preparing cyclopentanone from adipic acid - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for 2-(2-Pyridylmethyl)cyclopentanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving 2-(2-pyridylmethyl)cyclopentanone. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workup of this compound reactions.
Problem 1: Low or No Product Yield After Extraction
Possible Causes & Solutions
| Cause | Solution |
| Product remains in the aqueous layer. The basic pyridine nitrogen can be protonated by acidic reagents or byproducts, making the product water-soluble. | Before extraction, ensure the aqueous layer is basic. Add a base such as sodium carbonate or a dilute sodium hydroxide solution to deprotonate the pyridinium salt and drive the product into the organic layer. |
| Product is volatile. | Use caution during solvent removal. Avoid high temperatures and prolonged exposure to high vacuum. |
| Incomplete reaction. | Before beginning the workup, confirm reaction completion using a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Emulsion formation during extraction. | To break up emulsions, you can add brine (saturated NaCl solution), add more organic solvent, or gently swirl instead of vigorously shaking the separatory funnel. In persistent cases, filtering the mixture through a pad of Celite can be effective. |
Problem 2: Product is Contaminated with Starting Materials or Byproducts
Possible Causes & Solutions
| Cause | Solution |
| Unreacted starting materials. | If starting materials are acidic or basic, an acid-base extraction can be effective. For example, unreacted cyclopentanone enolate can be quenched and removed with a mild acid wash. |
| Polar impurities. | A silica gel plug filtration can remove highly polar impurities. Dissolve the crude product in a minimally polar solvent and pass it through a short column of silica gel. |
| Non-polar impurities. | If the product is sufficiently polar, a wash with a non-polar solvent like hexane or pentane may remove non-polar byproducts. |
| Ineffective chromatographic separation. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane) can improve separation. |
Problem 3: Product Discoloration
Possible Causes & Solutions
| Cause | Solution |
| Presence of colored impurities. | Treatment with activated carbon can sometimes remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through Celite. |
| Product degradation. | The product may be sensitive to air, light, or temperature. Ensure the workup is performed promptly and under an inert atmosphere if necessary. Store the purified product under appropriate conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for a reaction synthesizing this compound?
A1: A general workup procedure involves quenching the reaction, followed by an extractive workup to isolate the crude product, and finally purification.
-
Quenching: The reaction is typically quenched by the slow addition of water, a saturated aqueous solution of ammonium chloride, or a dilute acid.
-
Extraction: The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: The organic layer is washed sequentially with water, a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities (or to protonate the product and extract it into the aqueous phase for a reverse extraction), and then with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel.
Q2: How can I effectively remove unreacted 2-(chloromethyl)pyridine or 2-picoline from my product?
A2: These starting materials are basic due to the pyridine ring. During the extractive workup, washing the organic layer with a dilute acid solution (e.g., 1-5% HCl) will convert them into their water-soluble pyridinium salts, which will then partition into the aqueous layer.[1]
Q3: My product seems to be stuck in the aqueous layer during extraction. What should I do?
A3: This is likely because the pyridine nitrogen in your product is protonated, making it water-soluble. To move it into the organic layer, you need to basify the aqueous layer. Add a base like sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide solution dropwise until the pH is basic (pH > 8). Then, perform the extraction with your organic solvent.
Q4: I am observing a persistent emulsion during the extraction. How can I resolve this?
A4: Emulsions can be broken by:
-
Adding a saturated solution of sodium chloride (brine).
-
Adding more of the organic solvent.
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.
Q5: What is a good solvent system for the purification of this compound by flash chromatography?
A5: A common solvent system for the purification of pyridyl ketones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis.
Experimental Protocols
Hypothetical Workup Protocol for Alkylation of Cyclopentanone with 2-(Chloromethyl)pyridine
This protocol assumes the reaction has been carried out and is ready for workup.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 50 mL of deionized water to quench the reaction.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Acid Wash: Combine the organic layers and wash with 50 mL of 1M HCl to remove any unreacted 2-(chloromethyl)pyridine.
-
Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with 50 mL of brine to remove the bulk of the water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Standard workup and purification workflow.
Caption: Troubleshooting low yield during extraction.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-(2-pyridylmethyl)cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 2-(2-pyridylmethyl)cyclopentanone.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating when used in reactions with this compound?
A1: The most common cause of catalyst deactivation in the presence of this compound is poisoning by the pyridine nitrogen atom. Nitrogen-containing heterocycles are well-known catalyst poisons, particularly for precious metal catalysts like palladium, platinum, and rhodium.[1][2][3] The lone pair of electrons on the nitrogen atom can strongly adsorb to the active metal sites on the catalyst surface, effectively blocking them and preventing them from participating in the desired reaction.[1]
Q2: What are the typical signs of catalyst deactivation?
A2: Signs of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
Reduced product yield compared to previous successful runs.
-
The need for higher catalyst loading to achieve the same conversion.[4]
-
Incomplete conversion of the starting material even after extended reaction times.
Q3: Which catalysts are most susceptible to poisoning by pyridine derivatives?
A3: Precious metal catalysts are particularly sensitive to poisoning by nitrogen-containing compounds. The general order of sensitivity to nitrogen poisoning for some common catalysts is Palladium (Pd) > Ruthenium (Ru) > Rhodium (Rh).[1] Therefore, if you are using a palladium-based catalyst, such as palladium on carbon (Pd/C), you are more likely to experience deactivation.
Q4: Can the deactivated catalyst be regenerated?
A4: Yes, in many cases, catalysts poisoned by nitrogen compounds can be regenerated to restore their activity. Several methods have been reported, including washing with specific salt solutions, treatment with acids, and thermal treatments.[5][6][7] The most suitable method will depend on the specific catalyst and the nature of the deactivation.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: The hydrogenation reaction is slow or does not start.
-
Possible Cause: Insufficient catalyst activity or initial poisoning.
-
Solutions:
-
Solvent Choice: Ensure you are using an appropriate solvent. Protic solvents such as ethanol, methanol, or acetic acid can often accelerate hydrogenation rates.[8][9]
-
Acidic Additives: Consider adding a small amount of a weak acid, like acetic acid, to the reaction mixture. The acid can protonate the pyridine nitrogen, reducing its ability to bind to and poison the catalyst.[8][10]
-
Agitation: Ensure vigorous stirring. In heterogeneous catalysis, efficient mixing is crucial for bringing the reactants into contact with the catalyst surface.[9]
-
Hydrogen Supply: Verify that your hydrogen supply is adequate and that there are no leaks in your system. For reactions using a hydrogen balloon, ensure it is properly filled and the needle is not blocked.[8]
-
Issue 2: The catalyst shows good initial activity but deactivates before the reaction is complete.
-
Possible Cause: Progressive poisoning of the catalyst by the pyridine moiety.
-
Solutions:
-
Increase Catalyst Loading: While not ideal, a higher initial catalyst loading may provide enough active sites to drive the reaction to completion before succumbing to complete deactivation.
-
Catalyst Pre-treatment: Pre-hydrogenating the catalyst before adding the substrate may help in some cases by removing potential surface contaminants.[1]
-
Consider a Different Catalyst: If using a highly sensitive catalyst like palladium, switching to a more poison-resistant one, such as rhodium, might be beneficial.[1]
-
Issue 3: The catalyst is completely inactive after the first use.
-
Possible Cause: Strong and irreversible poisoning of the active sites.
-
Solutions:
-
Catalyst Regeneration: Instead of discarding the catalyst, attempt a regeneration protocol. A common method for palladium catalysts is to wash them with an aqueous solution of an alkali metal salt.[6] See the detailed experimental protocols below.
-
Summary of Catalyst Poisons and Regeneration Methods
The following tables summarize common catalyst poisons for hydrogenation reactions and various regeneration strategies.
Table 1: Common Catalyst Poisons for Hydrogenation Catalysts
| Poison Class | Examples | Effect on Catalyst |
| Nitrogen Compounds | Pyridines, amines, amides | Strong adsorption on active sites, blocking them.[1][3] |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Very potent poisons, can cause irreversible deactivation.[3][11] |
| Halides | Chlorides, bromides | Can inhibit catalyst activity.[3] |
| Metal Ions | Mercury, lead, arsenic | Can deposit on the catalyst surface and block active sites.[3][11] |
Table 2: Overview of Catalyst Regeneration Methods
| Regeneration Method | Description | Applicable Catalysts | Reference |
| Alkali Salt Wash | Washing the catalyst with a solution of an alkali or alkaline earth metal bicarbonate, carbonate, or hydroxide. | Palladium catalysts | [6] |
| Acid Wash | Washing with a non-oxidizing acid after a water wash. | Palladium catalysts | [5] |
| Solvent Washing | Using solvents like chloroform and glacial acetic acid to remove organic foulants. | Pd(OH)₂/C | [12] |
| Oxidative Treatment | Mild oxidation in air followed by reduction with hydrogen. | Carbon-supported Pt and Ru | [7] |
| Pre-hydrogenation | Treating the catalyst with hydrogen before the reaction to displace adsorbed poisons. | Rhodium catalysts | [1] |
Experimental Protocols
Protocol 1: Regeneration of Palladium Catalysts Poisoned by Nitrogen Compounds
This protocol is adapted from a patented method for reactivating palladium catalysts.[6]
-
Catalyst Separation: After the reaction, separate the spent palladium catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual reactants and products.
-
Aqueous Wash: Prepare a dilute aqueous solution (e.g., 1-5% w/v) of a reactivating agent such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Reactivation: Create a slurry of the washed catalyst in the reactivating solution and stir at room temperature for 1-2 hours.
-
Filtration and Washing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The regenerated catalyst is now ready for reuse.
Protocol 2: General Procedure for a Trial Hydrogenation Reaction
-
Inert Atmosphere: Place the catalyst (e.g., 5-10 mol% Pd/C) into a reaction flask. Purge the flask with an inert gas like argon or nitrogen.
-
Solvent Addition: Add the solvent (e.g., ethanol or methanol) to the flask.
-
Substrate Addition: Add the this compound to the reaction mixture. If using an acidic additive, it can be added at this stage.
-
Hydrogen Purge: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or a pressurized system) at the desired temperature.
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. The catalyst can then be removed by filtration through a pad of celite. Caution: The filter cake should be kept wet with solvent as palladium on carbon can be pyrophoric.[9][13]
Visualizations
The following diagrams illustrate key concepts in catalyst deactivation and troubleshooting.
Caption: Mechanism of catalyst poisoning by the pyridine nitrogen.
Caption: Troubleshooting workflow for a slow hydrogenation reaction.
Caption: Decision tree for choosing a catalyst regeneration strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. US4717696A - Regeneration of a supported palladium catalyst used in the conversion of cyanohydrins to their aldoses - Google Patents [patents.google.com]
- 6. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 7. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-(2-pyridylmethyl)cyclopentanone
This guide provides a detailed comparison of key analytical methods for the characterization of 2-(2-pyridylmethyl)cyclopentanone, a compound of interest in pharmaceutical research and drug development. The following sections offer an objective look at various techniques, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate methods for their specific needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Comparative Data
Note: The chemical shifts for this compound are predicted based on the analysis of its constituent moieties (cyclopentanone and 2-substituted pyridine) and general substituent effects. Actual experimental values may vary slightly.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Cyclopentanone Ring | ||
| C=O | - | ~220 |
| CH (α to C=O and Py-CH₂) | ~2.5-2.7 (m) | ~50 |
| CH₂ (β to C=O) | ~1.9-2.1 (m) | ~38 |
| CH₂ (γ to C=O) | ~1.6-1.8 (m) | ~23 |
| CH₂ (β' to C=O) | ~2.2-2.4 (m) | ~29 |
| Pyridylmethyl Group | ||
| Py-CH₂ | ~2.8-3.2 (m) | ~40 |
| Py-H (Position 6) | ~8.5 (d) | ~149 |
| Py-H (Position 3) | ~7.2 (d) | ~121 |
| Py-H (Position 4) | ~7.6 (t) | ~136 |
| Py-H (Position 5) | ~7.1 (t) | ~123 |
| Py-C (Position 2) | - | ~158 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate ¹H NMR signals and pick peaks for both spectra. For more detailed structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
Workflow Visualization
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it also provides valuable information on purity and fragmentation patterns for structural confirmation.
Comparative Data
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Notes |
| Molecular Formula | C₁₁H₁₃NO | - | - |
| Monoisotopic Mass | 175.0997 g/mol | High-Resolution MS (HRMS) | Provides high accuracy mass for formula determination. |
| Nominal Mass | 175 g/mol | Low-Resolution MS | Useful for initial identification. |
| Predicted Major Fragments (m/z) | 92, 93, 118, 146 | Electron Ionization (EI-MS) | Corresponds to losses of parts of the cyclopentanone ring and the pyridylmethyl moiety. The fragment at m/z 92/93 is characteristic of the pyridylmethyl cation. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database if available.
Workflow Visualization
Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for assessing the purity of this compound and for quantitative analysis in various matrices. It offers high resolution and sensitivity.
Comparative Data
Table 3: Typical HPLC Methods for Analysis
| Method | Column | Mobile Phase | Detection | Application |
| Reverse-Phase HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA or Formic Acid | UV at 260 nm | Purity determination, quantification. |
| Normal-Phase HPLC | Silica or Cyano (e.g., 250 x 4.6 mm, 5 µm) | Hexane/Isopropanol | UV at 260 nm | Separation of isomers, purification. |
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). For example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-26 min, 90% to 10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (the approximate λ_max for the pyridine ring).
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Workflow Visualization
Caption: General workflow for HPLC analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in this compound, primarily the carbonyl (C=O) group of the cyclopentanone and the C=N/C=C bonds of the pyridine ring.
Comparative Data
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Ketone C=O | Stretch | ~1740 | Strong absorption, characteristic of a five-membered ring ketone.[1] |
| Pyridine Ring | C=C, C=N Stretch | ~1590, ~1570, ~1470, ~1430 | Multiple bands, characteristic of the aromatic pyridine ring. |
| Aliphatic C-H | Stretch | ~2850-2960 | Absorptions from the CH and CH₂ groups of the cyclopentanone and methylene bridge. |
| Aromatic C-H | Stretch | >3000 | Absorptions from the C-H bonds on the pyridine ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
Workflow Visualization
Caption: General workflow for ATR-FTIR analysis.
References
Uncharted Territory: The Catalytic Efficiency of 2-(2-Pyridylmethyl)cyclopentanone Remains Undocumented in Public Research
For researchers, scientists, and drug development professionals exploring novel catalytic ligands, 2-(2-pyridylmethyl)cyclopentanone presents a largely unexplored frontier. Despite extensive searches of scientific literature and chemical databases, a conspicuous absence of published data on its catalytic efficiency and comparative performance against other ligands prevails. This lack of information hinders a direct, data-driven comparison and underscores a significant gap in the current body of research on pyridyl-based ligands in catalysis.
Currently, there is no publicly available experimental data detailing the performance of this compound in any specific catalytic application. Key metrics essential for evaluating a catalyst's efficiency—such as Turnover Number (TON), Turnover Frequency (TOF), enantiomeric excess (% ee) for asymmetric reactions, and reaction yields—have not been reported for this particular ligand. Consequently, a quantitative comparison with other established ligands is not feasible at this time.
The Landscape of Related Ligands
While information on this compound is sparse, the broader families of pyridyl and cyclopentanone-derived ligands are well-represented in the field of catalysis. Researchers often turn to these structural motifs for their versatile coordination properties and their ability to induce stereoselectivity in a variety of chemical transformations.
Pyridyl Ligands: The pyridine moiety is a cornerstone in ligand design due to the Lewis basicity of the nitrogen atom, which allows for effective coordination to a wide range of metal centers. Chiral pyridine-containing ligands are particularly valued in asymmetric catalysis.
Cyclopentanone-Derived Ligands: The cyclopentanone framework offers a rigid scaffold that can be readily functionalized to create chiral environments around a metal center. The derivatization of cyclopentanone into chiral amino alcohols, for example, has been a successful strategy for developing effective ligands for reactions such as asymmetric additions and reductions.
A Hypothetical Catalytic Application: Asymmetric Aldol Reaction
To illustrate how this compound could be evaluated and to provide a framework for future research, we can conceptualize its application in a well-known catalytic transformation: the asymmetric aldol reaction. The ligand would first need to be synthesized and then complexed with a suitable metal precursor (e.g., a copper, zinc, or palladium salt).
Below is a hypothetical experimental workflow for assessing its catalytic performance.
Caption: Hypothetical workflow for evaluating the catalytic efficiency of a novel ligand.
Proposed Experimental Protocol for Asymmetric Aldol Reaction
Objective: To determine the yield and enantioselectivity of the aldol reaction between isobutyraldehyde and N-tosyl-2-pyrrolecarboxaldehyde catalyzed by a complex of this compound and a metal salt.
Materials:
-
This compound ligand
-
Metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂, Pd(OAc)₂)
-
Isobutyraldehyde
-
N-tosyl-2-pyrrolecarboxaldehyde
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox, the this compound ligand (0.1 mmol) and the metal salt (0.1 mmol) are dissolved in the anhydrous solvent (5 mL). The solution is stirred for 1 hour to ensure complex formation.
-
Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere, the aldehyde substrate (1.0 mmol) and the ketone substrate (1.2 mmol) are added.
-
Catalysis: The pre-formed catalyst solution is added to the reaction vessel. The reaction mixture is stirred at a controlled temperature (e.g., room temperature, 0 °C, or -78 °C) and monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography. The yield of the aldol product is determined by weighing the purified product and can be confirmed by ¹H NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Future Directions
The absence of data for this compound highlights an opportunity for new research. A systematic study of this ligand and its derivatives in various catalytic reactions would be a valuable contribution to the field. Such research should include:
-
Synthesis and Characterization: Detailed procedures for the synthesis of the ligand and its metal complexes, along with full characterization data (NMR, IR, Mass Spectrometry, and X-ray crystallography).
-
Screening of Catalytic Activity: Testing the ligand in a range of important organic transformations, such as C-C bond-forming reactions (e.g., aldol, Michael, Heck, Suzuki), hydrogenations, and oxidations.
-
Comparative Studies: Benchmarking the performance of this compound against structurally similar and commercially available ligands under identical reaction conditions.
-
Mechanistic Investigations: Utilizing techniques such as in-situ spectroscopy and computational modeling to understand the reaction mechanism and the role of the ligand in the catalytic cycle.
By undertaking these studies, the scientific community can determine whether this compound is a promising new scaffold for the development of highly efficient and selective catalysts. Until such data becomes available, its potential remains a matter of speculation.
Unambiguous Structural Verification: A Comparative Guide to the Validation of 2-(2-pyridylmethyl)cyclopentanone
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against other widely-used analytical techniques for the structural validation of 2-(2-pyridylmethyl)cyclopentanone, a heterocyclic ketone with potential applications in medicinal chemistry.
While spectroscopic methods provide valuable insights into molecular structure, single-crystal X-ray crystallography remains the gold standard for unequivocal three-dimensional structural determination. This guide will delve into the experimental protocols and data interpretation for these methods, offering a comprehensive overview for researchers engaged in the synthesis and characterization of new compounds.
Method Comparison: Spectroscopic Analysis vs. X-ray Crystallography
The structural elucidation of a molecule like this compound typically involves a suite of analytical techniques. While methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity and functional groups, X-ray crystallography offers an unparalleled level of detail regarding the precise spatial arrangement of atoms.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry. | Provides definitive and unambiguous structural proof. | Requires a single, high-quality crystal, which can be challenging to obtain. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and stereochemical relationships. | Non-destructive, provides detailed information about the molecule in solution. | Does not provide absolute 3D structure; interpretation can be complex for intricate molecules. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-N). | Rapid and simple method for functional group identification. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides information on molecular formula and substructures. | Does not provide information on stereochemistry or the connectivity of isomers. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The definitive structural validation of a crystalline compound is achieved through single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: Single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (refinement).
For a related compound, (2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone, crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC), providing a concrete example of the output of this technique.[1]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired, along with 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
Data Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to deduce the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate. For liquids, a drop can be placed between two salt plates.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups. For this compound, a strong absorption band around 1740 cm⁻¹ would be expected for the cyclopentanone carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized using one of several methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the structure. The PubChem entry for this compound lists a monoisotopic mass of 175.09972 Da.[2]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound, comparing the paths of spectroscopic analysis and X-ray crystallography.
Caption: A flowchart comparing spectroscopic and crystallographic workflows for structural validation.
References
comparative study of different synthetic routes to 2-(2-pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(2-pyridylmethyl)cyclopentanone, a valuable intermediate in medicinal chemistry and drug development. The comparison focuses on the Stork enamine synthesis and direct enolate alkylation, offering insights into their respective methodologies, yields, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Stork Enamine Alkylation | Direct Enolate Alkylation |
| Overall Yield | Moderate to Good | Good to High |
| Reaction Conditions | Milder, requires enamine formation and hydrolysis steps | Requires strong, non-nucleophilic base and anhydrous conditions |
| Key Reagents | Cyclopentanone, Pyrrolidine (or other secondary amine), 2-(Chloromethyl)pyridine hydrochloride | Cyclopentanone, Lithium diisopropylamide (LDA), 2-(Chloromethyl)pyridine hydrochloride |
| Reaction Temperature | Reflux for enamine formation, room temperature for alkylation | Low temperature (-78 °C) for deprotonation, room temperature for alkylation |
| Advantages | Avoids polyalkylation, regioselective for unsymmetrical ketones, milder conditions | Higher potential yields, fewer steps than enamine synthesis |
| Disadvantages | Three-step process (enamine formation, alkylation, hydrolysis), potential for enamine decomposition | Requires strictly anhydrous conditions and a strong base, potential for side reactions if not controlled |
Synthetic Route 1: Stork Enamine Alkylation
The Stork enamine synthesis is a well-established method for the α-alkylation of ketones.[1][2] It involves the formation of an enamine from the ketone, followed by alkylation and subsequent hydrolysis of the resulting iminium salt to regenerate the ketone.[1][3]
Experimental Protocol
Step 1: Formation of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine)
A solution of cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in dry benzene or toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by the amount of water collected. After complete conversion, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
Step 2: Alkylation of the Enamine
The crude enamine is dissolved in a dry, aprotic solvent such as dioxane or acetonitrile. 2-(Chloromethyl)pyridine hydrochloride (1.0 eq) is added, followed by a non-nucleophilic base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
Step 3: Hydrolysis of the Iminium Salt
An aqueous solution of hydrochloric acid (e.g., 10%) is added to the reaction mixture, and stirring is continued at room temperature. This hydrolyzes the intermediate iminium salt to afford the desired product. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Pathway
Caption: Stork Enamine Alkylation Pathway.
Synthetic Route 2: Direct Enolate Alkylation
Direct alkylation of a ketone enolate provides a more direct approach to the target molecule. This method relies on the deprotonation of the ketone with a strong, non-nucleophilic base to form the enolate, which then acts as a nucleophile to displace the halide from the alkylating agent.
Experimental Protocol
A solution of freshly distilled diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to form lithium diisopropylamide (LDA). A solution of cyclopentanone (1.0 eq) in anhydrous THF is then added dropwise, and the mixture is stirred for another hour at -78 °C to ensure complete enolate formation.
A solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Pathway
Caption: Direct Enolate Alkylation Pathway.
Conclusion
Both the Stork enamine synthesis and direct enolate alkylation represent viable pathways for the synthesis of this compound. The choice between these two methods will likely depend on the specific requirements of the synthesis, such as the desired scale, the availability of reagents and equipment, and the sensitivity of other functional groups in more complex starting materials. While direct enolate alkylation offers a more streamlined approach with potentially higher yields, the Stork enamine route provides a milder alternative that can be advantageous in certain contexts. For large-scale production, the higher potential yield and fewer steps of the direct enolate alkylation might be more cost-effective, provided that the stringent reaction conditions can be reliably maintained.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
A Spectroscopic Comparison of 2-(2-pyridylmethyl)cyclopentanone and its Analogs
This guide provides a detailed spectroscopic comparison of 2-(2-pyridylmethyl)cyclopentanone with its structural analogs. Due to the limited availability of direct experimental data for this compound, this comparison focuses on analogous compounds, including 2-methylcyclopentanone and 2-benzylidenecyclopentanone, to infer and understand the expected spectral characteristics. The data presented is essential for researchers in chemical synthesis and drug development for the structural elucidation and characterization of similar compounds.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for cyclopentanone and its derivatives. These compounds illustrate the influence of different substituents at the α-position on the spectral properties of the cyclopentanone ring.
| Compound | Spectroscopic Technique | Key Data |
| This compound | Mass Spectrometry (Predicted) | [M+H]+: 176.1070 m/z |
| Cyclopentanone | ¹H NMR (CDCl₃) | δ ~1.9-2.2 ppm (m) |
| ¹³C NMR (CDCl₃) | δ ~23 ppm (C3, C4), ~38 ppm (C2, C5), ~220 ppm (C=O)[1][2] | |
| IR (neat) | ~1745 cm⁻¹ (C=O stretch)[3] | |
| Mass Spectrometry (EI) | m/z 84 (M⁺), 56, 55, 42 (base peak)[4][5] | |
| 2-Methylcyclopentanone | ¹H NMR (CDCl₃) | δ ~1.05 (d, 3H), ~1.5-2.4 (m, 7H)[6] |
| ¹³C NMR (CDCl₃) | δ ~15.5 (CH₃), ~21.5 (C4), ~29.5 (C3), ~35.0 (C5), ~46.5 (C2), ~222 (C=O) | |
| IR (gas phase) | ~1750 cm⁻¹ (C=O stretch)[7] | |
| Mass Spectrometry (EI) | m/z 98 (M⁺), 83, 69, 55, 42 (base peak)[8][9] | |
| 2-Benzylidenecyclopentanone | ¹H NMR (CDCl₃) | δ ~2.0-3.0 (m, 4H, cyclopentanone), ~7.3-7.6 (m, 6H, aromatic & vinyl) |
| ¹³C NMR (CDCl₃) | δ ~26.5, ~33.5 (cyclopentanone CH₂), ~128-136 (aromatic & vinyl C), ~198 (C=O) | |
| IR (KBr) | ~1715 cm⁻¹ (C=O stretch, conjugated), ~1620 cm⁻¹ (C=C stretch) | |
| Mass Spectrometry (EI) | m/z 172 (M⁺), 171, 144, 129, 115 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: The spectrum is typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Gas Phase: The volatile sample is introduced into a gas cell with IR-transparent windows.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion, a heated probe, or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV). For softer ionization, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized compound like this compound.
Caption: General workflow for compound synthesis and spectroscopic characterization.
Signaling Pathway of a Hypothetical Biological Target
While the direct biological targets of this compound are not extensively documented, many small molecules are designed to interact with cellular signaling pathways. The diagram below illustrates a generic kinase signaling pathway, a common target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Cyclopentanone [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylcyclopentanone(1120-72-5) 1H NMR [m.chemicalbook.com]
- 7. Cyclopentanone, 2-methyl- [webbook.nist.gov]
- 8. 2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopentanone, 2-methyl- [webbook.nist.gov]
A Comparative Guide to Assessing the Purity of 2-(2-pyridylmethyl)cyclopentanone by HPLC and GC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of 2-(2-pyridylmethyl)cyclopentanone, a heterocyclic ketone with potential applications in medicinal chemistry.
Introduction
This compound possesses both a polar pyridine ring and a moderately nonpolar cyclopentanone moiety. This dual character influences its behavior in chromatographic systems. The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.
Comparison of HPLC and GC Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.
Gas Chromatography (GC), on the other hand, is ideal for the analysis of volatile and thermally stable compounds. Separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase.
A summary of the key performance parameters for hypothetical, yet typical, HPLC and GC methods for the analysis of this compound is presented below.
| Parameter | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 (Reversed-Phase) | DB-5 or similar nonpolar capillary column |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate or acetate) | Inert gas (e.g., Helium, Nitrogen) |
| Detector | UV-Vis (utilizing the pyridine chromophore) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C) | High temperature inlet and oven programming (e.g., 50-250 °C) |
| Sample Volatility | Not a primary requirement. | Essential for vaporization in the inlet. |
| Thermal Stability | Required for compounds that are not thermally stable. | Analyte must be stable at high temperatures. |
| Sensitivity | High, especially with UV-active compounds. | Very high, particularly with FID for organic compounds. |
| Resolution | Excellent for a wide range of polarities. | Excellent for volatile compounds, especially with capillary columns. |
| Potential Issues | Solvent purity, buffer compatibility, peak tailing for basic compounds. | Thermal degradation of the analyte, contamination of the inlet liner. |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm (due to the pyridine moiety).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Method Selection and Impurity Profiling
The choice between HPLC and GC will largely depend on the anticipated impurities.
-
HPLC is advantageous for analyzing non-volatile or thermally sensitive impurities, such as starting materials, reagents, or by-products from the synthesis that may have significantly different polarities. The pyridine ring in this compound makes it basic, which can sometimes lead to peak tailing on silica-based columns; the use of a buffer or an acidic additive in the mobile phase can mitigate this issue.
-
GC is well-suited for detecting volatile impurities, such as residual solvents or low molecular weight by-products. The compound itself is expected to be sufficiently volatile and thermally stable for GC analysis. GC-MS coupling can be particularly powerful for the identification of unknown impurities.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of this compound.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The physicochemical properties of the compound, including its molecular weight of 175.23 g/mol , suggest it is amenable to both methods. The presence of a UV-active pyridine ring makes HPLC with UV detection a straightforward and sensitive option. The compound's likely volatility also permits the use of GC, which can provide excellent resolution for volatile impurities.
For comprehensive purity analysis, employing both techniques can be highly beneficial. HPLC can provide information on non-volatile and polar impurities, while GC can detect volatile contaminants. The choice of the primary method may depend on the specific synthetic route and the likely nature of the impurities. For routine quality control, a validated HPLC method is often preferred due to its versatility and robustness for a wider range of potential impurities.
kinetic studies of reactions catalyzed by 2-(2-pyridylmethyl)cyclopentanone complexes
For researchers, scientists, and drug development professionals, understanding the kinetic profiles of catalytic systems is paramount for reaction optimization and the development of efficient synthetic routes. This guide provides a comparative overview of the kinetic performance of catalysts based on pyridyl-containing ligands in asymmetric synthesis, with a focus on reactions relevant to the potential applications of 2-(2-pyridylmethyl)cyclopentanone complexes. Due to the limited availability of specific kinetic data for this compound complexes in the public domain, this guide draws comparisons with well-studied, structurally related catalyst systems.
This guide will focus on two key asymmetric transformations where pyridyl-containing ligands have shown significant promise:
-
Asymmetric Transfer Hydrogenation of Ketones: A fundamental reaction for the synthesis of chiral alcohols.
-
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition to Cyclopentenones: A powerful method for the formation of carbon-carbon bonds in an enantioselective manner.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of alternative catalyst systems in these reactions, providing a benchmark for the potential efficacy of this compound complexes.
Table 1: Asymmetric Transfer Hydrogenation of Ketones
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| Chiral (Pyridyl)imine Nickel(II) Complexes | Acetophenone | 1-Phenylethanol | Moderate | Low | Varies with specific complex | [1] |
| Noyori's Ru-TsDPEN Complexes | Acetophenone | (R)-1-Phenylethanol | High | High | Isopropyl alcohol, KOH, 20°C | [2] |
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition to Cyclopentenones
| Catalyst System | Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| [RhCl(COD)]₂ / Chiral Diene Ligand | 2-Cyclohexenone | Phenylboronic acid | 3-Phenylcyclohexanone | up to 93 | up to 93 | Varies with ligand | [3] |
| [RhCl(COD)]₂ | (R)-4-silyloxycyclopentenone | Alkenylboronic acids | Prostaglandin precursors | High | High (trans-diastereoselective) | MeOH, KOH, 30°C (microwave) or 3°C | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the aforementioned catalytic reactions.
Experimental Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the study of chiral (pyridyl)imine nickel(II) complexes[1].
Materials:
-
Chiral (pyridyl)imine nickel(II) complex (catalyst)
-
Acetophenone (substrate)
-
Isopropyl alcohol (hydrogen donor and solvent)
-
Potassium tert-butoxide (base)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, the chiral nickel complex (e.g., 0.01 mmol) is dissolved in isopropyl alcohol (5 mL).
-
Acetophenone (1 mmol) is added to the solution.
-
Potassium tert-butoxide (0.1 mmol) is added to initiate the reaction.
-
The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).
-
Aliquots are taken at regular intervals and analyzed by chiral gas chromatography (GC) to determine conversion and enantiomeric excess.
Kinetic Analysis: The reaction progress is monitored by measuring the concentration of the substrate and product over time. The initial rate of the reaction can be determined from the slope of the concentration versus time plot at the beginning of the reaction. By varying the initial concentrations of the catalyst, substrate, and base, the reaction orders with respect to each component can be determined.
Experimental Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
This protocol is adapted from the synthesis of prostaglandin precursors[4].
Materials:
-
[RhCl(COD)]₂ (catalyst precursor)
-
Chiral ligand (e.g., a chiral diene)
-
(R)-4-silyloxycyclopentenone (substrate)
-
Alkenylboronic acid (nucleophile)
-
Methanol (solvent)
-
Potassium hydroxide (base)
-
Microwave reactor (optional)
Procedure:
-
In a reaction vessel, [RhCl(COD)]₂ (0.015 mmol) and the chiral ligand (0.03 mmol) are dissolved in methanol (1 mL) and stirred for 30 minutes to form the active catalyst.
-
(R)-4-silyloxycyclopentenone (0.5 mmol) and the alkenylboronic acid (0.75 mmol) are added to the catalyst solution.
-
A solution of potassium hydroxide in methanol is added.
-
The reaction is either heated in a microwave reactor at 30°C for up to 6 hours or stirred at 3°C for a longer duration.
-
The reaction is quenched, and the product is isolated and purified by column chromatography.
-
The yield and enantiomeric excess are determined by NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).
Reaction Mechanisms and Logical Relationships
To visualize the proposed catalytic cycles and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a chiral nickel complex.
Caption: Experimental workflow and a simplified catalytic cycle for the Rh-catalyzed asymmetric 1,4-conjugate addition.
Future Directions
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. While direct kinetic data for this compound complexes is currently lacking in the reviewed literature, the comparative data presented here for structurally related pyridyl-containing ligands in key asymmetric transformations provides a valuable framework for future investigations. Researchers are encouraged to perform detailed kinetic studies on new catalytic systems to elucidate reaction mechanisms, optimize reaction conditions, and ultimately design more efficient and selective catalysts for the synthesis of valuable chiral molecules.
References
Safety Operating Guide
Safe Disposal of 2-(2-Pyridylmethyl)cyclopentanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2-(2-Pyridylmethyl)cyclopentanone, ensuring procedures are clear, concise, and actionable.
Immediate Safety and Handling Protocols
This compound is a flammable liquid that can cause skin and eye irritation[1]. Adherence to strict safety protocols is mandatory during handling and disposal to mitigate risks.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is recommended[1].
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
Fire Safety:
-
Keep the compound away from heat, sparks, open flames, and other ignition sources[1][2][3].
-
Use explosion-proof electrical and ventilating equipment[1][2].
-
In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction[2].
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 130 - 131 °C (266 - 268 °F) | [1] |
| Density | 0.951 g/cm³ at 25 °C (77 °F) | [1] |
| Partition Coefficient (log Pow) | 0.7 at 25 °C (77 °F) | [1] |
| Flash Point | 26 °C (78.8 °F) | [4] |
Note: The flash point is for the related compound Cyclopentanone and should be considered as an indicator of flammability.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with national, state, and local regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste[5].
-
Waste Identification and Classification:
-
Based on its properties as a flammable liquid, this compound is classified as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.
-
-
Waste Segregation and Collection:
-
Do not mix this compound with other waste streams[1].
-
Collect the waste in its original container or a designated, compatible, and properly sealed waste container.
-
Ensure the container is stored away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases[2].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Irritant").
-
Include the accumulation start date and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area must be well-ventilated, cool, and secure.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS department or approved hazardous waste disposal contractor to arrange for pickup.
-
Provide all necessary documentation, including the waste manifest.
-
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling 2-(2-Pyridylmethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(2-Pyridylmethyl)cyclopentanone. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and vapors that can cause serious eye irritation.[4][5][6] |
| Hand Protection | Butyl rubber or Polyvinyl alcohol (PVA) gloves.[2][7][8] Nitrile gloves may be suitable for short-term use but should be checked for compatibility.[1][3] | Provides protection against skin contact. Butyl and PVA gloves offer good resistance to both ketones and pyridines.[8][9] Nitrile gloves are less resistant to some ketones.[8] |
| Body Protection | A fully-buttoned lab coat, preferably flame-retardant and antistatic.[2][4] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2][3] A respirator may be necessary for large spills or in poorly ventilated areas.[2] | Pyridine has a strong, unpleasant odor and its fumes can be harmful if inhaled.[1][3] Ketones are also volatile and can cause respiratory tract irritation.[5] |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Check that the chemical fume hood is functioning correctly.[2] An emergency eyewash station and safety shower must be readily accessible.[2][7]
-
Dispensing: Ground and bond containers when transferring the substance to prevent static discharge, which could be an ignition source.[10][11] Use non-sparking tools.[10][12][13]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7][10] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7][10]
-
Clothing: Do not allow contaminated clothing to come into contact with skin.[14] Launder contaminated clothing separately before reuse.[10][12]
Storage Plan:
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat, sparks, and open flames.[2][3][10][12]
-
Store segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[2][12]
Spill Management and Disposal
Spill Response Plan:
-
Evacuation and Ventilation: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.[12][14] Remove all sources of ignition.[5][12][14]
-
Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[1][12][14]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for disposal.[1][12] Use non-sparking tools for cleanup.[12]
-
Decontamination: Wash the spill area with soap and water.[7]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.[2] Do not mix with other waste streams.[4]
-
Dispose of the chemical waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[4][5][14]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. sdfine.com [sdfine.com]
- 8. trueppeusa.com [trueppeusa.com]
- 9. shop.dqeready.com [shop.dqeready.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





